molecular formula C₂₁H₂₃D₃F₂O₅ B1151664 Fluticasone-d3 17β-Carboxylic Acid

Fluticasone-d3 17β-Carboxylic Acid

Cat. No.: B1151664
M. Wt: 399.44
Attention: For research use only. Not for human or veterinary use.
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Description

Fluticasone-d3 17β-Carboxylic Acid is a deuterated analog of a key metabolite of the corticosteroid fluticasone . This compound is specifically designed for use in research and development applications. As a deuterated internal standard, it is essential in Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of fluticasone and its metabolites in biological matrices, thereby supporting critical pharmacokinetic and metabolism studies . The deuterium atoms (d3) on the 16α-methyl group provide a distinct mass difference that minimizes interference during mass spectrometric analysis, ensuring high accuracy and reliability in analytical results. The parent drug, fluticasone, is a potent synthetic corticosteroid used in the management of asthma, allergic rhinitis, and various dermatological conditions . Its therapeutic action is primarily mediated through activation of the glucocorticoid receptor, leading to a broad anti-inflammatory effect by inhibiting multiple inflammatory cells and cytokines . Studying the metabolic pathway of fluticasone, for which this carboxylic acid derivative is a significant part, is crucial for understanding its efficacy, safety, and clearance profile in pre-clinical and clinical research. This product is intended for research purposes as an analytical reference standard. It is strictly for Research Use Only (RUO) and is not approved for diagnostic or in vivo applications .

Properties

Molecular Formula

C₂₁H₂₃D₃F₂O₅

Molecular Weight

399.44

Synonyms

(6α,11β,16α,17α)-6,9-Difluoro-11,17-dihydroxy-16-(methyl-d3)-3-oxo-androsta-1,4-diene-17-carboxylic Acid;  6α,9α-Difluoro-11β,17α-dihydroxy-16α-(methyl-d3)_x000B_pregna-3-oxo-1,4-diene-17β-carboxylic Acid; 

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: Metabolic Pathway of Fluticasone Propionate to 17β-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Pathway of Fluticasone Propionate to 17β-Carboxylic Acid Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluticasone Propionate (FP) is a potent, trifluorinated synthetic glucocorticoid widely utilized for its anti-inflammatory properties in asthma and allergic rhinitis. Its clinical safety profile is heavily reliant on its pharmacokinetic behavior: high lipophilicity allowing for tissue retention, coupled with rapid and extensive first-pass hepatic metabolism.

The core metabolic event governing FP’s systemic clearance is the conversion to its inactive metabolite, Fluticasone 17β-carboxylic acid (GR100191) . This transformation is mediated almost exclusively by the Cytochrome P450 3A (CYP3A) subfamily.[1] Understanding this pathway is critical for predicting drug-drug interactions (DDIs), particularly with potent CYP3A4 inhibitors like ritonavir and ketoconazole, which can precipitate iatrogenic Cushing’s syndrome.

This guide details the molecular mechanism, enzyme kinetics, and validated experimental protocols for characterizing this metabolic pathway.

Molecular Mechanism of Metabolism

The biotransformation of Fluticasone Propionate is a highly specific, enzyme-mediated process that renders the molecule pharmacologically inert.

The Reaction

The primary metabolic pathway is the cleavage of the S-fluoromethyl carbothioate group at the 17β position. While often described broadly as "hydrolysis," this reaction is catalytically driven by CYP3A4 oxidative mechanisms, distinct from simple esterase activity.

  • Substrate: Fluticasone Propionate (C25H31F3O5S)[2]

  • Enzyme: CYP3A4 (Major), CYP3A5, CYP3A7 (Minor)[1][3][4][5]

  • Mechanism: Oxidative defluorination/hydrolysis of the 17β-thioester bond.

  • Product: Fluticasone 17β-carboxylic acid (C24H30F2O6) + Byproducts (likely HF and Carbonyl Sulfide).

The resulting metabolite, 17β-carboxylic acid (GR100191) , retains the 17α-propionate ester but loses the fluoromethyl-thioester moiety. Crucially, this structural change abolishes the molecule's affinity for the glucocorticoid receptor (approx. 1/2000th the affinity of the parent), effectively terminating biological activity.

Pathway Visualization

FP_Metabolism FP Fluticasone Propionate (Active Parent) C25H31F3O5S Intermediate Unstable S-Oxidation Intermediate FP->Intermediate Oxidative Attack (NADPH-dependent) CYP CYP3A4 / CYP3A5 (Hepatic Microsomes) CYP->FP Catalysis Metabolite Fluticasone 17β-Carboxylic Acid (Inactive GR100191) C24H30F2O6 Intermediate->Metabolite Thioester Cleavage Byproducts Byproducts: HF + COS Intermediate->Byproducts

Figure 1: The oxidative biotransformation of Fluticasone Propionate to its inactive 17β-carboxylic acid metabolite.[4][6]

Enzymology & Kinetics

For researchers designing stability assays or DDI studies, accurate kinetic parameters are essential.

Kinetic Parameters

In human liver microsomes (HLM), the formation of the 17β-carboxylic acid metabolite follows Michaelis-Menten kinetics.

ParameterValueContext
Km (Michaelis Constant) ~5 µM Human Liver Microsomes (HLM) [1]
Vmax/Km (Intrinsic Clearance) ComparableAcross CYP3A4, CYP3A5, and CYP3A7 isoforms [1]
Inhibition Sensitivity >94% Inhibition by Ketoconazole (specific CYP3A inhibitor) [1]
Bioavailability <1% Oral systemic bioavailability due to first-pass metabolism
Isoform Specificity
  • CYP3A4: The dominant driver of hepatic clearance.

  • CYP3A5: Significant in the lung.[4][5][7] Interestingly, Fluticasone Propionate is a mechanism-based inactivator (suicide substrate) of CYP3A5, which may have local pharmacokinetic implications in lung tissue [2].

  • CYP3A7: Minor contribution, generally less efficient.[7]

Experimental Protocols

In Vitro Metabolic Stability Assay (Microsomes)

This protocol validates the metabolic rate and identifies the metabolite.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound: Fluticasone Propionate (1 µM final conc).

  • Quench Solution: Ice-cold Acetonitrile or Methanol containing Internal Standard (IS).

Workflow:

  • Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and FP (1 µM) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At defined time points (0, 5, 10, 20, 30, 60 min), remove aliquots (e.g., 50 µL).

  • Termination: Immediately dispense aliquot into 150 µL ice-cold Quench Solution to precipitate proteins.

  • Processing: Centrifuge at 4000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS analysis.

Bioanalytical Method: LC-MS/MS Quantification

Due to the extremely low circulating levels of FP and its metabolite (often sub-pg/mL), high-sensitivity instrumentation (e.g., Sciex QTRAP 6500+ or Waters Xevo TQ-S) is required.

Chromatographic Conditions:

  • Column: Phenomenex Gemini-NX C18 (50 x 2 mm, 5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 5% B to 95% B over 3-5 minutes.

  • Flow Rate: 0.4 - 0.6 mL/min.

Mass Spectrometry Settings (MRM Transitions):

  • Ionization: ESI Positive Mode.

  • Fluticasone Propionate: m/z 501.2 → 293.1 (Quantifier), 501.2 → 313.1 (Qualifier).

  • 17β-Carboxylic Acid (GR100191): m/z 453.2 → 293.1 (Note: The parent mass is 452.5 Da; M+H is ~453).

Experimental Workflow Diagram

Assay_Workflow Start Sample Preparation (Plasma/Microsomes) Extraction Protein Precipitation / SPE (Dichloromethane or ACN) Start->Extraction Spike IS Separation LC Separation (C18 Column, Gradient Elution) Extraction->Separation Inject Supernatant Detection MS/MS Detection (ESI+, MRM Mode) Separation->Detection Elute Analytes Data Data Analysis (Peak Area Ratio vs IS) Detection->Data Quantify

Figure 2: Standardized bioanalytical workflow for the quantification of Fluticasone and its metabolite.

Clinical Implications & Safety

The reliance on CYP3A4 for the clearance of Fluticasone Propionate creates a critical dependency.

Drug-Drug Interactions (DDIs)

Co-administration of FP with strong CYP3A4 inhibitors inhibits the conversion to the 17β-carboxylic acid. This leads to:

  • Increased Systemic Exposure: Plasma concentrations of FP can increase significantly.

  • Adrenal Suppression: The elevated FP levels exert negative feedback on the HPA axis, reducing endogenous cortisol production.

  • Clinical Consequence: Reports of Cushing’s syndrome and adrenal insufficiency have been documented when FP is combined with Ritonavir (HIV protease inhibitor) or Ketoconazole (antifungal) [3].

Pediatric Considerations

In pediatric patients, where liver volume and enzyme expression can vary, the variability in this metabolic pathway can lead to unpredictable systemic exposure, necessitating careful monitoring of growth and adrenal function.

References

  • Pearce, R. E., et al. (2006). "Biotransformation of fluticasone: in vitro characterization." Drug Metabolism and Disposition, 34(6), 1035-1040.

  • Murai, T., et al. (2010).[7] "The inhaled glucocorticoid fluticasone propionate efficiently inactivates cytochrome P450 3A5, a predominant lung P450 enzyme."[4][5] Drug Metabolism and Disposition, 38(12), 2111-2114.

  • GlaxoSmithKline. (2019). "FLONASE® (fluticasone propionate) Nasal Spray Prescribing Information." FDA Approved Labeling.

  • Korpi-Steiner, N. L., et al. (2010). "Liquid chromatography-tandem mass spectrometry analysis of urinary fluticasone propionate-17beta-carboxylic acid for monitoring compliance with inhaled-fluticasone propionate therapy." Steroids, 75(1), 77-82.

Sources

Role of Fluticasone-d3 17β-Carboxylic Acid as a stable isotope internal standard

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of Fluticasone-d3 17β-Carboxylic Acid as a Stable Isotope Internal Standard

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical role of Fluticasone-d3 17β-Carboxylic Acid as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of its unlabeled counterpart, the major metabolite of the synthetic corticosteroid fluticasone propionate. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical compliance monitoring studies. We will delve into the fundamental principles of internal standardization, the rationale for using a SIL-IS, and provide detailed, field-proven methodologies for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Foundational Principle: Mitigating Analytical Variability with Internal Standards

In quantitative bioanalysis, especially when dealing with complex biological matrices such as plasma or urine, achieving accuracy and precision is paramount. However, the analytical process is susceptible to various sources of error, including analyte loss during sample preparation and fluctuations in instrument response due to matrix effects. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. By calculating the ratio of the analyte's response to the IS's response, we can effectively normalize for these variations, thereby enhancing the reliability and reproducibility of the results.

The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)

While structurally similar analogs can be used as internal standards, the ideal choice is a stable isotope-labeled version of the analyte itself. SIL-IS, such as Fluticasone-d3 17β-Carboxylic Acid, are considered the gold standard for several reasons:

  • Near-Identical Physicochemical Properties: The substitution of atoms with their stable isotopes (e.g., ¹H with ²H or D, ¹²C with ¹³C, ¹⁴N with ¹⁵N) results in a molecule that behaves almost identically to the unlabeled analyte during sample extraction, chromatography, and ionization. This ensures that any analyte loss or signal suppression/enhancement is mirrored by the SIL-IS.

  • Co-elution with the Analyte: Due to their similar properties, the SIL-IS and the analyte will typically co-elute from the liquid chromatography (LC) column. This is crucial as matrix effects are often time-dependent, and co-elution ensures that both the analyte and the IS experience the same matrix environment at the same time.

  • Distinct Mass-to-Charge Ratio (m/z): Despite their chemical similarity, the SIL-IS has a higher mass than the analyte, allowing it to be distinguished by the mass spectrometer. This mass difference is the key to simultaneous detection and quantification without mutual interference.

Fluticasone Propionate and its Major Metabolite: A Bioanalytical Challenge

Fluticasone propionate is a potent synthetic corticosteroid widely used for the treatment of asthma and rhinitis. Following administration, it undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major and only significant metabolite formed is Fluticasone 17β-Carboxylic Acid, which is subsequently excreted in the urine. Therefore, quantifying this metabolite in biological fluids is essential for pharmacokinetic studies and for monitoring patient compliance with therapy.

Metabolic Pathway of Fluticasone Propionate

The metabolic conversion of fluticasone propionate to its 17β-carboxylic acid derivative is a hydrolytic cleavage of the propionate ester group.

cluster_0 Metabolic Conversion Fluticasone Propionate Fluticasone Propionate Fluticasone 17β-Carboxylic Acid Fluticasone 17β-Carboxylic Acid Fluticasone Propionate->Fluticasone 17β-Carboxylic Acid CYP3A4 (Hydrolysis)

Caption: Metabolic pathway of fluticasone propionate.

Fluticasone-d3 17β-Carboxylic Acid: The Ideal Internal Standard

Fluticasone-d3 17β-Carboxylic Acid is the deuterated analog of the primary metabolite of fluticasone propionate. The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium. This makes it an exemplary SIL-IS for the quantification of the endogenous metabolite for the following reasons:

  • Structural and Chemical Mimicry: It perfectly mirrors the extraction recovery and ionization efficiency of the unlabeled Fluticasone 17β-Carboxylic Acid.

  • Sufficient Mass Difference: The +3 Da mass difference provides a clear distinction in the mass spectrometer, preventing isotopic crosstalk.

  • Label Stability: The deuterium labels are placed on stable positions within the molecule, preventing back-exchange with protons from the solvent or matrix.

A Validated Bioanalytical Workflow: From Sample to Data

The following sections outline a robust and reproducible workflow for the quantification of Fluticasone 17β-Carboxylic Acid in human plasma, employing Fluticasone-d3 17β-Carboxylic Acid as the internal standard. This methodology is grounded in established principles of bioanalysis and is compliant with regulatory expectations such as those from the FDA.

Sample_Collection Plasma Sample Collection IS_Spiking Spike with Fluticasone-d3 17β-Carboxylic Acid (IS) Sample_Collection->IS_Spiking SPE Solid Phase Extraction (SPE) IS_Spiking->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing cluster_0 Mass Spectrometer cluster_1 Analyte & IS Q1 Q1 (Precursor Ion Selection) Q2 Q2 (Collision Cell - Fragmentation) Q1->Q2 Selected m/z Q3 Q3 (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Selected m/z Analyte Analyte (453.3 m/z) Analyte->Q1 IS IS (456.3 m/z) IS->Q1

An In-depth Technical Guide to Fluticasone Propionate and its Metabolite, Fluticasone 17β-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of Fluticasone Propionate, a widely used synthetic corticosteroid, and its primary and inactive metabolite, Fluticasone 17β-Carboxylic Acid. Understanding the distinct physicochemical properties, pharmacokinetics, and pharmacodynamics of these two molecules is crucial for researchers and professionals involved in the development and analysis of corticosteroid-based therapies.

Introduction: A Tale of a Potent Parent and its Inactive Offspring

Fluticasone Propionate is a potent glucocorticoid receptor agonist utilized in the management of various inflammatory conditions, including asthma and allergic rhinitis.[1] Its therapeutic efficacy stems from its high affinity for the glucocorticoid receptor and its local anti-inflammatory action. However, once it enters systemic circulation, Fluticasone Propionate undergoes rapid and extensive first-pass metabolism in the liver.[2][3] This metabolic process is a key design feature of the drug, minimizing systemic side effects.

The primary result of this metabolism is the formation of Fluticasone 17β-Carboxylic Acid.[3][4] This metabolite is pharmacologically inactive, with a significantly lower affinity for the glucocorticoid receptor compared to the parent compound.[5][6] The conversion of the potent parent drug to an inactive metabolite is a critical aspect of Fluticasone Propionate's safety profile.

Physicochemical Properties: A Structural Divergence

The fundamental differences between Fluticasone Propionate and its carboxylic acid metabolite are rooted in their chemical structures.

PropertyFluticasone PropionateFluticasone 17β-Carboxylic Acid
Molecular Formula C25H31F3O5SC24H30F2O6[7][8]
Molecular Weight 500.57 g/mol 452.49 g/mol [7][8]
Key Structural Difference Contains a propionate ester group at the 17β position.The propionate ester group is hydrolyzed to a carboxylic acid group at the 17β position.[4]

The seemingly minor change from a propionate ester to a carboxylic acid has profound implications for the molecule's biological activity.

Pharmacodynamics: A Chasm in Glucocorticoid Receptor Affinity

The anti-inflammatory effects of corticosteroids like Fluticasone Propionate are mediated through their binding to and activation of the glucocorticoid receptor. The affinity of a compound for this receptor is a primary determinant of its potency.

Fluticasone Propionate is characterized by its very high affinity for the glucocorticoid receptor.[9][10][11] Studies have reported a dissociation constant (Kd) of approximately 0.5 nM, indicating a strong and prolonged binding to the receptor.[11] This high affinity contributes to its potent anti-inflammatory effects at the site of application.[9]

In stark contrast, Fluticasone 17β-Carboxylic Acid has a dramatically reduced affinity for the glucocorticoid receptor. It is considered to have negligible pharmacological activity.[3][5] Reports indicate its affinity is approximately 2,000 times less than that of Fluticasone Propionate.[5][6] This significant drop in receptor binding affinity renders the metabolite essentially inactive as a corticosteroid.

Pharmacokinetics: The Metabolic Journey from Active to Inactive

The pharmacokinetic profiles of Fluticasone Propionate and its metabolite are intrinsically linked.

Metabolism of Fluticasone Propionate

Following administration, particularly via inhalation or intranasal routes, a portion of the Fluticasone Propionate dose is swallowed and undergoes extensive first-pass metabolism in the liver.[2][12] The primary metabolic pathway is the hydrolysis of the 17β-ester group, a reaction mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][5][6] This single metabolic step efficiently converts the active Fluticasone Propionate into the inactive Fluticasone 17β-Carboxylic Acid.[5]

Metabolic Pathway of Fluticasone Propionate FP Fluticasone Propionate (Active) CYP3A4 CYP3A4 (Liver) FP->CYP3A4 Hydrolysis FP17CA Fluticasone 17β-Carboxylic Acid (Inactive) CYP3A4->FP17CA Analytical Workflow for Fluticasone Propionate and Metabolite cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample SPE Solid Phase Extraction Plasma->SPE Elution Elution & Reconstitution SPE->Elution UPLC UPLC Separation Elution->UPLC MSMS MS/MS Detection UPLC->MSMS Data Data MSMS->Data Quantification

Sources

Technical Guide: Identification of Major Fluticasone Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the bioanalytical strategy for identifying and quantifying Fluticasone Propionate (FP) and its major metabolite, Fluticasone Propionate 17


-carboxylic acid (FP 17

-CA)
, in human plasma.[1][2]

Due to the extensive first-pass metabolism and high lipophilicity of Fluticasone, systemic plasma concentrations are exceptionally low (often <10 pg/mL). Consequently, standard assays are insufficient. This guide presents a high-sensitivity UPLC-MS/MS workflow utilizing Mixed-Mode Solid Phase Extraction (SPE) to achieve sub-picogram/mL Lower Limits of Quantitation (LLOQ), ensuring precise pharmacokinetic profiling.

Part 1: Pharmacokinetics & Metabolic Pathway

The Metabolic Challenge

Fluticasone Propionate is a synthetic trifluorinated glucocorticoid.[3] Its safety profile relies on rapid hepatic clearance. Upon systemic absorption, FP undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 isozyme (CYP3A4 ).

The primary metabolic pathway involves the hydrolysis of the S-fluoromethyl carbothioate group. This reaction yields the 17


-carboxylic acid derivative (FP 17

-CA)
, which is pharmacologically inactive.

Key Pharmacokinetic Characteristics:

  • Oral Bioavailability: < 1% (due to first-pass effect).

  • Major Metabolite: FP 17

    
    -carboxylic acid (GR100191).
    
  • Plasma Concentrations: Sub-pg/mL to low pg/mL range.[4][5][6]

  • Protein Binding: High (>99%).

Pathway Visualization

The following diagram illustrates the CYP3A4-mediated hydrolysis of Fluticasone Propionate into its carboxylic acid metabolite.

FluticasoneMetabolism FP Fluticasone Propionate (Parent Drug) CYP CYP3A4 Enzyme (Hepatic Hydrolysis) FP->CYP S-fluoromethyl carbothioate cleavage Metabolite 17β-Carboxylic Acid (Inactive Metabolite) CYP->Metabolite Hydrolysis Excretion Biliary/Fecal Excretion Metabolite->Excretion Elimination

Figure 1: CYP3A4-mediated metabolic pathway of Fluticasone Propionate.[7][8]

Part 2: Analytical Strategy (The "How")

The Sensitivity Barrier

Quantifying the metabolite requires distinguishing it from the parent compound while battling significant matrix effects at trace levels.

  • Challenge: The metabolite is more polar than the parent.

  • Solution: Use Mixed-Mode Anion Exchange (MAX) SPE. This allows the retention of the acidic metabolite (via anion exchange) and the neutral parent (via reverse-phase interaction) on the same cartridge, allowing for a cleaner eluate than protein precipitation alone.

Mass Spectrometry Approach

A Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode is required.[1][2] Positive Electrospray Ionization (ESI+) is the standard.

Causality of Reagent Choice:

  • Ammonium Trifluoroacetate (ATFA): Used in the mobile phase to improve peak shape and ionization efficiency for these specific steroid structures.

  • Deuterated Internal Standards (IS): Essential to correct for matrix-induced ion suppression and extraction variability.

MRM Transitions Table

The following transitions are critical for specificity.

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Fluticasone Propionate (FP) 501.1

293.22420
FP 17

-Carboxylic Acid
453.3

293.22822
FP-d3 (IS) 504.2

293.22420
FP 17

-CA-d3 (IS)
456.3

293.22822

Note: The product ion 293.2 corresponds to the characteristic steroid core structure common to both analytes.

Part 3: Detailed Experimental Protocol

Reagents & Materials
  • Standards: Fluticasone Propionate, FP 17

    
    -carboxylic acid, and their d3-deuterated analogs.[1][2]
    
  • SPE Cartridges: Oasis MAX (Mixed-mode Anion-eXchange), 30 mg/1 cc.

  • Mobile Phase A: 2.0 mM Ammonium Trifluoroacetate (aqueous).

  • Mobile Phase B: Methanol:Acetonitrile (50:50, v/v).[1][2]

Step-by-Step Workflow
Step 1: Sample Pre-treatment
  • Thaw human plasma samples at room temperature.

  • Aliquot 500

    
    L  of plasma into a clean tube.
    
  • Add 50

    
    L  of Internal Standard working solution (containing FP-d3 and FP 17
    
    
    
    -CA-d3).
  • Add 500

    
    L  of 2% Formic Acid in water (to disrupt protein binding and ionize the basic moieties). Vortex for 1 minute.
    
Step 2: Solid Phase Extraction (SPE)
  • Conditioning: Wash Oasis MAX cartridge with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated plasma sample onto the cartridge. Apply low vacuum.

  • Washing:

    • Wash 1: 1 mL 5% Ammonium Hydroxide (removes neutrals/interferences).

    • Wash 2: 1 mL Methanol:Water (20:80) (removes weak hydrophobic interferences).

  • Elution: Elute analytes with 1 mL of 2% Formic Acid in Methanol .

    • Mechanism:[8][9] The formic acid protonates the carboxylic acid metabolite, breaking the anion-exchange interaction, while the methanol releases the hydrophobic parent drug.

Step 3: Reconstitution
  • Evaporate the eluate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100

    
    L  of Mobile Phase (A:B, 50:50).
    
  • Centrifuge at 10,000 rpm for 5 minutes to remove particulates.

Step 4: UPLC-MS/MS Analysis[2]
  • Column: ACQUITY UPLC BEH C18 (50 mm

    
     2.1 mm, 1.7 
    
    
    
    m).[1][2]
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 40% B

    • 0.5-2.5 min: Linear ramp to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: Return to 40% B (Re-equilibration).

Workflow Visualization

AnalyticalWorkflow cluster_prep Sample Preparation cluster_spe SPE (Oasis MAX) cluster_analysis Detection Step1 Plasma (500 µL) + IS Spike Step2 Acidification (2% Formic Acid) Step1->Step2 Step3 Load Sample Step2->Step3 Step4 Wash 1: 5% NH4OH Wash 2: 20% MeOH Step3->Step4 Step5 Elute: 2% Formic Acid in MeOH Step4->Step5 Step6 Evaporate & Reconstitute Step5->Step6 Step7 UPLC-MS/MS (MRM Mode) Step6->Step7

Figure 2: Analytical workflow for the simultaneous extraction of Fluticasone and its metabolite.

Part 4: Validation & Quality Control

To ensure this protocol meets FDA/EMA bioanalytical guidelines, the following validation parameters must be established.

Linearity & Sensitivity
  • Range: 0.5 pg/mL to 100 pg/mL.

  • LLOQ: 0.5 pg/mL (Signal-to-Noise ratio

    
     10:1).
    
  • Curve Fitting: Weighted (

    
    ) linear regression.
    
Matrix Effect Assessment

Since plasma phospholipids can suppress ionization, a Matrix Factor (MF) test is mandatory.

  • Extract blank plasma (post-extraction spike) vs. pure solution.

  • Calculate MF = (Peak Area in Matrix) / (Peak Area in Solution).

  • Acceptance: IS-normalized MF should be close to 1.0 (0.85 - 1.15).

Carryover

Inject a blank sample immediately after the Upper Limit of Quantification (ULOQ) standard. Carryover must be


 of the LLOQ signal.[4][5]

References

  • Nair, S. G., et al. (2017).

    
    -carboxylic acid in human plasma by UPLC-MS/MS at sub pg/mL level. Journal of Pharmaceutical and Biomedical Analysis, 135, 1-7.
    
  • Miotto, M., et al. (2014). Highly sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma using the SCIEX QTRAP 6500 System.

  • US Food and Drug Administration (FDA). (2018).

  • Byrro, R. M., et al. (2012). A rapid and sensitive HPLC-MS/MS method for determination of fluticasone propionate in human plasma. Journal of Mass Spectrometry.

Sources

Methodological & Application

Optimizing mobile phase for Fluticasone-d3 acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Optimization of Mobile Phase for Fluticasone-d3 Acid Analysis

Abstract & Scope

This technical guide details the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methodologies for the analysis of Fluticasone Propionate 17β-carboxylic acid (FP-17β-CA) and its deuterated analog, Fluticasone-d3 acid .

While Fluticasone Propionate (FP) is a potent corticosteroid, its primary metabolic pathway involves hydrolysis of the S-fluoromethyl carbothioate group to form the pharmacologically inactive 17β-carboxylic acid metabolite [1]. Accurate quantification of this metabolite—often using the d3-labeled analog as an Internal Standard (IS)—is critical for pharmacokinetic (PK) profiling and compliance monitoring.

This protocol addresses the specific challenge of retaining and ionizing the polar carboxylic acid moiety on Reverse Phase (RP) systems while maintaining compatibility with the hydrophobic parent drug.

Physicochemical Context & Separation Strategy

The core challenge in analyzing Fluticasone acid lies in the significant polarity shift caused by the exposure of the carboxylic acid group at the C17 position.

PropertyFluticasone Propionate (Parent)Fluticasone Acid (Metabolite)Impact on Chromatography
C17 Moiety S-fluoromethyl carbothioateCarboxylic Acid (-COOH)The acid is significantly more polar.
pKa Neutral (Non-ionizable core)~4.5 (Carboxylic Acid)The metabolite pH-sensitive.
LogP ~3.7 (Hydrophobic)~2.6 (Less Hydrophobic)Acid elutes earlier on C18.
Ionization ESI+ (Protonation easy)ESI- (preferred) or ESI+Dual-mode or compromise required.
The "pH Switch" Mechanism

To analyze Fluticasone acid on a standard C18 column, one must suppress the ionization of the carboxylic acid group.

  • pH > pKa (e.g., pH 6.0): The acid deprotonates (

    
    ). It becomes highly polar and repels from the hydrophobic C18 stationary phase, eluting near the void volume (poor retention).
    
  • pH < pKa (e.g., pH 3.0): The acid protonates (

    
    ). It behaves as a neutral steroid, allowing hydrophobic interaction with the C18 chains and sufficient retention.
    

Decision Matrix: We utilize an acidic mobile phase (pH ~3.0) to drive the metabolite into its neutral form for retention, while simultaneously facilitating positive electrospray ionization (


) for high-sensitivity detection [2].

Experimental Protocol

Reagents & Standards
  • Analyte: Fluticasone Propionate 17β-carboxylic acid (FP-17β-CA).[1][2][3]

  • Internal Standard: Fluticasone propionate-d3 17β-carboxylic acid (FP-d3-CA). Note: Ensure the deuterium label is located on the propionate chain to be retained in the metabolite.

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).[4]

  • Modifiers: LC-MS Grade Formic Acid (FA) and Ammonium Formate.

Mobile Phase Composition

The optimized mobile phase balances protonation (for retention) with volatility (for MS sensitivity).

  • Mobile Phase A (Aqueous): 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Role: The Formic acid sets pH ~2.9, ensuring the carboxylic acid is neutral. Ammonium formate improves peak shape by masking residual silanols on the column.

  • Mobile Phase B (Organic): 100% Acetonitrile.

    • Role: ACN provides sharper peaks for steroids compared to Methanol, which can cause broader peaks due to higher viscosity and hydrogen bonding.

Chromatographic Conditions
  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent high-strength silica C18.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Enhances mass transfer and reduces backpressure).

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve Event
0.00 90 10 Initial Load/Trapping (High aqueous retains acid)
0.50 90 10 6 Isocratic Hold
3.00 10 90 6 Linear Ramp (Elute Parent & Metabolite)
3.50 5 95 6 Wash
3.60 90 10 1 Re-equilibration

| 5.00 | 90 | 10 | 1 | End |

Mass Spectrometry Parameters (ESI+)

Although carboxylic acids often ionize well in negative mode, the steroid backbone allows for robust Positive Mode analysis, which is advantageous for simultaneous detection of the parent drug.

  • Ionization: ESI Positive (

    
    ).
    
  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Origin
FP-17β-CA 453.2 293.1 30 22 Loss of C17 side chain
FP-d3-CA 456.2 296.1 30 22 d3-Propionate retention

| Fluticasone Propionate | 501.2 | 293.1 | 30 | 25 | Parent Drug (Reference) |

Note: The product ion at m/z 293 corresponds to the characteristic steroid core structure common to this class. [3]

Workflow Logic & Mechanism

The following diagram illustrates the decision pathway for optimizing the separation, highlighting the critical role of pH control.

MobilePhaseOptimization Start Analyte: Fluticasone-d3 Acid StructureAnalysis Structure Analysis: Steroid Core + Carboxylic Acid (-COOH) Start->StructureAnalysis pH_Decision pH Selection Strategy StructureAnalysis->pH_Decision pKa ~ 4.5 Acidic Acidic pH (< 3.0) (Formic Acid) pH_Decision->Acidic Suppress Ionization Basic Neutral/Basic pH (> 6.0) (Ammonium Acetate) pH_Decision->Basic Promote Ionization (Negative Mode) Result_Acid Analyte State: Neutral (-COOH) Interaction: Hydrophobic (C18) Result: Good Retention Acidic->Result_Acid Result_Basic Analyte State: Ionized (-COO-) Interaction: Repulsion Result: Elutes in Dead Volume Basic->Result_Basic Final_Method Final Protocol: MP A: 0.1% FA + 2mM Amm. Formate Column: BEH C18 Mode: ESI Positive Result_Acid->Final_Method Selected Path Result_Basic->Final_Method Rejected (Poor Retention)

Caption: Optimization logic flow. Acidic pH is selected to neutralize the carboxylic acid moiety, ensuring retention on the C18 stationary phase.

Troubleshooting & Validation

Issue: Peak Tailing
  • Cause: Secondary interactions between the carboxylic acid and residual silanols on the silica column base.

  • Solution: Increase the ionic strength of the buffer. Increase Ammonium Formate concentration from 2 mM to 5 mM. Ensure the column is "End-capped" (e.g., BEH or HSS T3 chemistries).

Issue: Low Sensitivity for d3-Acid
  • Cause: Isotope effect or poor solubility.

  • Solution: Ensure the d3-standard is dissolved in 100% Methanol or DMSO before diluting into the mobile phase. Deuterated standards can sometimes aggregate differently than non-labeled counterparts.

Issue: Carryover
  • Cause: Steroids are "sticky" and adsorb to injector ports.

  • Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

References

  • FDA.gov. Fluticasone propionate-17β-carboxylic acid Substance Registration. U.S. Food and Drug Administration. Link

  • B.K. Matuszewski, et al. Simultaneous analysis of glucocorticosteroid fluticasone propionate and its metabolite fluticasone propionate 17β-carboxylic acid in human plasma by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Waters Corporation. A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma. Waters Application Notes. Link

Sources

High-resolution mass spectrometry of deuterated Fluticasone impurities

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Profiling of Deuterated Fluticasone Propionate Impurities

Abstract

This technical guide details the protocol for the characterization of deuterated Fluticasone Propionate (FP-d3/d5) standards using High-Resolution Mass Spectrometry (HRMS). While deuterated internal standards (SIL-IS) are the gold standard for LC-MS/MS quantitation, isotopic impurities (specifically the "D0" contribution) and label instability ("scrambling") can compromise bioanalytical assays. This protocol provides a self-validating workflow to quantify isotopic purity, map label location via MS/MS fragmentation, and differentiate isobaric impurities in regulated drug development environments.

Introduction & Scientific Context

Fluticasone Propionate (FP) is a potent synthetic corticosteroid used widely in asthma and rhinitis therapies.[1][2] In pharmacokinetic (PK) studies, Fluticasone Propionate-d3 (FP-d3) is typically employed as the Internal Standard (IS) to correct for matrix effects and recovery losses.

However, the synthesis of FP-d3 often yields a distribution of isotopologues (


). The presence of unlabeled (

) impurity
is critical because it co-elutes with the analyte and contributes to the analyte's quantitation signal, artificially inflating calculated concentrations (the "Cross-Talk" effect). Furthermore, under stress conditions (alkaline hydrolysis or photolysis), the deuterium label may scramble or be lost if located on a labile moiety (e.g., the C17-propionate ester).

Why HRMS? Standard triple-quadrupole (QqQ) instruments often lack the resolution to distinguish between:

  • Isobaric Interferences: Matrix ions with the same nominal mass as the IS.

  • Fine Isotopic Structure: Differentiating

    
     isotopes of the 
    
    
    
    species from the
    
    
    species.
  • Fragment Allocation: Confirming the label is on the metabolically stable portion of the steroid backbone.

Experimental Protocol

Materials & Reagents
  • Analyte: Fluticasone Propionate Reference Standard (>99.5%).

  • Internal Standard: Fluticasone Propionate-d3 (Target isotopic enrichment >98%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Ammonium Formate.

  • Instrumentation: UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS.

LC-HRMS Method Conditions
ParameterSetting / SpecificationRationale
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)Standard steroid separation; high peak capacity.
Mobile Phase A 5 mM Ammonium Formate in Water (pH 4.5)Promotes

and

formation.
Mobile Phase B AcetonitrileSharpens peak shape for hydrophobic steroids.
Gradient 0-1 min: 40% B; 1-6 min: 40%→90% B; 6-8 min: 90% B.Gradient focuses impurities eluting near the parent.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Ion Source ESI Positive ModeFP ionizes readily as protonated species.
MS Scan Range m/z 100 – 1000Covers parent ions and low-mass fragments.
Resolution > 30,000 FWHM (at m/z 400)Required to resolve isotopic envelopes.
Sample Preparation (Isotopic Purity Assessment)
  • Stock Solution: Dissolve FP-d3 in MeOH to 1 mg/mL.

  • Working Solution: Dilute to 1 µg/mL in Mobile Phase A:B (50:50).

  • System Suitability: Inject a mixture of FP-d0 (Analyte) and FP-d3 (IS) to calculate resolution and cross-talk baseline.

Analytical Workflows & Logic

Workflow 1: Isotopic Purity & D0 Calculation

The primary impurity in a deuterated standard is the unlabeled drug. HRMS allows for the direct calculation of "Atom Percent Excess" (APE) by integrating the exact mass peaks.

Step-by-Step:

  • Acquire Full Scan MS data for the FP-d3 sample.

  • Extract Ion Chromatograms (EIC) for:

    • 
       (m/z 501.2289)
      
    • 
       (m/z 502.2352)
      
    • 
       (m/z 503.2415)
      
    • 
       (m/z 504.2477)
      
  • Correction: Subtract the theoretical natural abundance of

    
     isotopes from the observed intensities. For example, the 
    
    
    
    peak of the
    
    
    species can overlap with the monoisotopic peak of
    
    
    .
  • Calculation:

    
    [3]
    
Workflow 2: Label Stability & Fragmentation Mapping

To ensure the deuterium is not on a labile site (e.g., exchangeable protons), MS/MS fragmentation is used.

  • Logic: If FP-d3 (m/z 504) fragments to m/z 313 (loss of ester chain), and the native FP (m/z 501) also fragments to m/z 313, the deuterium was located on the lost ester chain. This is undesirable for metabolic studies where the ester might be hydrolyzed.

  • Ideal Scenario: FP-d3 fragments to m/z 316, retaining the +3 Da shift on the steroid core.

Visualization of Workflows

Figure 1: Isotopic Purity Assessment Workflow

This diagram outlines the decision process for qualifying a batch of Deuterated Internal Standard.

IsotopicPurity cluster_Analysis Data Processing Start Raw Deuterated Standard (FP-d3 Batch) Dissolve Solubilization (1 mg/mL in MeOH) Start->Dissolve Dilute Dilution to Working Conc. (1 µg/mL) Dissolve->Dilute Inject LC-HRMS Injection (Orbitrap/Q-TOF) Dilute->Inject Extract Extract Ion Chromatograms (EIC) m/z 501 (d0) to 504 (d3) Inject->Extract Integrate Integrate Peak Areas Extract->Integrate Correct Subtract Natural 13C Isotope Contribution Integrate->Correct Calc Calculate % Isotopic Purity Correct->Calc Decision Is d0 < 0.5%? Calc->Decision Pass PASS: Release for Bioanalysis Decision->Pass Yes Fail FAIL: Recalculate IS Concentration or Reject Batch Decision->Fail No

Caption: Workflow for determining the isotopic purity of Fluticasone Propionate-d3, ensuring 'd0' contribution is within regulatory limits.

Figure 2: Fluticasone Fragmentation & Label Tracking

This diagram illustrates how HRMS confirms the location of the deuterium label based on fragment ions.

Fragmentation Parent_d0 Native FP (d0) [M+H]+ m/z 501.2 Collision Collision Induced Dissociation (CID) Parent_d0->Collision Parent_d3 Labeled FP (d3) [M+H]+ m/z 504.2 Parent_d3->Collision Frag_Core_d0 Steroid Core (d0) m/z 313.1 Collision->Frag_Core_d0 Frag_Core_d3_Lost Scenario A: Label Lost on Side Chain m/z 313.1 (Isobaric!) Collision->Frag_Core_d3_Lost Bad Design Frag_Core_d3_Retained Scenario B: Label Retained on Core m/z 316.1 (Distinct) Collision->Frag_Core_d3_Retained Good Design

Caption: MS/MS fragmentation logic to verify deuterium label stability. Scenario B is required for a robust Internal Standard.

Results & Discussion

Chromatographic Separation

While FP-d3 and FP-d0 are chemically similar, deuterium substitution can cause a slight retention time shift (isotope effect), usually eluting slightly earlier on C18 columns.

  • Observation: In high-efficiency UPLC, FP-d3 may elute 0.05 min earlier than FP-d0.

  • Action: Integration windows must be wide enough to capture both, or set specifically if they are fully resolved.

Mass Accuracy and Elemental Composition

High-resolution data allows for the confirmation of the impurity identity.

ComponentFormulaTheoretical m/z (

)
Observed m/zError (ppm)
FP (d0)

501.1917501.19210.8
FP (d3)

504.2105504.21090.8
Impurity A

461.1655461.16601.1

Table 1: HRMS Mass Accuracy Data for Fluticasone and common hydrolysis impurities.

Handling "Scrambling" and Exchange

If the deuterium is located on the C17-propionate alpha-position, it may exchange with solvent protons under high pH conditions.

  • Protocol Check: Incubate FP-d3 in the mobile phase for 24 hours.

  • Fail Criteria: If the ratio of

    
     decreases and 
    
    
    
    increases over time, the label is scrambling.

Conclusion

The use of HRMS for characterizing deuterated Fluticasone impurities is not merely a purity check; it is a fundamental requirement for assay validity. By quantifying the d0-contribution and verifying the label retention on the steroid core fragment (m/z 316 vs 313), researchers ensure that their PK data is free from internal standard interference. This protocol ensures compliance with ICH Q3A/B guidelines regarding impurity qualification.

References

  • ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006. Link

  • Tokumura, T., et al. "Degradation rates and products of fluticasone propionate in alkaline solutions."[4] Journal of Pharmaceutical Analysis, 2017.[4] Link

  • Mistry, N., et al. "Characterisation of impurities in bulk drug batches of fluticasone propionate using directly coupled HPLC-NMR spectroscopy and HPLC-MS."[5] Journal of Pharmaceutical and Biomedical Analysis, 1997.[5] Link

  • ResolveMass Laboratories. "Isotopic Purity Using LC-MS." ResolveMass Application Notes, 2025. Link

  • Doneanu, A., et al. "A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma." Waters Corporation Application Note, 2015. Link

Sources

Troubleshooting & Optimization

Technical Guide: Minimizing Matrix Effects for Fluticasone-d3 17β-Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The Challenge: Fluticasone 17β-carboxylic acid (GR100153) is the major systemic metabolite of Fluticasone Propionate. Unlike the lipophilic parent, this metabolite possesses a carboxylic acid moiety, making it significantly more polar. When using Fluticasone-d3 17β-Carboxylic Acid as an Internal Standard (IS), you face two compounded risks:

  • Phospholipid Interference: In plasma/urine, glycerophosphocholines (GPCh) elute in broad bands that often overlap with polar metabolites.

  • Deuterium Isotope Effect: Deuterated isotopologs (D3) are slightly less lipophilic than their protiated (H3) counterparts. In high-efficiency UPLC systems, the D3-IS may elute earlier than the analyte. If this shift moves the IS out of a suppression zone while the analyte remains inside (or vice versa), the IS fails to normalize the data, leading to quantitative bias.

Diagnostic Workflow: The "Post-Column Infusion" Test

Before changing extraction protocols, you must visualize the matrix effect profile. Do not rely solely on IS response variation.

Protocol:

  • Setup: Tee-in a constant flow (10 µL/min) of neat Fluticasone 17β-carboxylic acid standard (100 ng/mL) into the LC flow after the column but before the MS source.

  • Injection: Inject a blank matrix extract (processed exactly like your samples).

  • Observation: Monitor the baseline of the infused analyte.

    • Flat Baseline: No matrix effect.

    • Negative Peak (Dip): Ion suppression (Matrix Effect < 100%).[1]

    • Positive Peak: Ion enhancement.[1][2]

MatrixDiagnosis Start Start Diagnosis Infusion Setup Post-Column Infusion (Analyte) Start->Infusion Inject Inject Blank Matrix Extract Infusion->Inject Monitor Monitor Baseline at Analyte MRM Inject->Monitor Result1 Baseline Dip at RT? Monitor->Result1 Action1 Suppression Detected (Phospholipids?) Result1->Action1 Yes Action2 No Matrix Effect (Check Recovery) Result1->Action2 No

Figure 1: Decision tree for diagnosing matrix effects using post-column infusion.

Sample Preparation: The "Silver Bullet" (Mixed-Mode SPE)

Protein Precipitation (PPT) is insufficient for this analyte because it fails to remove phospholipids. Liquid-Liquid Extraction (LLE) is difficult because the carboxylic acid is too polar for non-polar solvents (like Hexane) unless acidified, which co-extracts interferences.

Recommended Solution: Mixed-Mode Anion Exchange (MAX) Since the target is a carboxylic acid (pKa ~4.5), we use Mixed-Mode Anion Exchange (MAX) SPE. This allows us to lock the analyte onto the sorbent via charge, wash away neutrals (phospholipids) with aggressive organic solvents, and then elute the analyte.

Protocol: MAX SPE for Fluticasone 17β-Carboxylic Acid
StepSolvent/ActionMechanism
1. Pre-treatment 200 µL Plasma + 200 µL 4% H3PO4Acidify to disrupt protein binding.
2. Conditioning Methanol followed by WaterActivate sorbent.
3. Loading Load pre-treated sampleAnalyte binds via hydrophobic interaction (initially).
4. Wash 1 5% NH4OH in WaterCritical: pH > pKa. Analyte ionizes (COO-) and locks to the anion exchange sites.
5. Wash 2 100% MethanolThe Cleanup: Removes neutrals and phospholipids. The charged analyte stays bound.
6. Elution 2% Formic Acid in MethanolAcidify (pH < pKa) to neutralize the acid, breaking the ionic bond.

Why this works: Phospholipids are generally neutral or zwitterionic but will elute during the 100% Methanol wash (Step 5) while your analyte is safely locked by the anion exchanger.

SPE_Logic cluster_0 Mixed-Mode Anion Exchange (MAX) Logic Analyte Fluticasone 17β-COOH (Acidic) Step1 Load (Low pH) Analyte->Step1 Hydrophobic Bind Step3 Elute (Low pH) Analyte->Step3 Matrix Phospholipids (Neutral/Zwitterionic) Matrix->Step1 Hydrophobic Bind Step2 Wash (High pH - Methanol) Step1->Step2 Step2->Analyte Retained via Ionic Bond Step2->Matrix Washes Away

Figure 2: Separation logic of Mixed-Mode SPE. The high-organic wash removes matrix while the analyte is ionically bound.

Chromatographic Resolution & The Deuterium Shift

Even with SPE, trace matrix components may remain. You must ensure the Deuterium Isotope Effect does not separate your IS from your analyte.

The Physics: Deuterium (D) has a shorter bond length than Hydrogen (H), reducing the molar volume and lipophilicity. On C18 columns, D3-IS will elute slightly earlier than the unlabeled analyte.

  • Risk: If the D3-IS elutes 0.1 min earlier, it might sit in a "clean" region while the analyte sits in a suppression region (or vice versa).

Optimization Guide
  • Column Choice: Use a column with high carbon load but capable of polar retention (e.g., Acquity HSS T3 or Phenomenex Kinetex C18 ).

  • Mobile Phase:

    • A: 2 mM Ammonium Formate + 0.1% Formic Acid (Aqueous).

    • B: Acetonitrile (Organic).

    • Note: Avoid Methanol as the primary organic modifier if peak shape is broad; ACN usually provides sharper peaks for corticosteroids, minimizing the overlap risk.

  • Gradient Slope: Shallow gradients reduce the separation between D3 and H3 species. If you see split peaks, flatten the gradient at the elution point.

Phospholipid Monitoring: Always include a "dummy" MRM transition in your method development to track phospholipids:

  • Precursor: 184 m/z (Product ion for Phosphocholine)

  • Transition: 184 -> 184 (In-source fragmentation monitoring) or 496 -> 184 (Lysophosphatidylcholine).

Troubleshooting Q&A

Q1: My IS response varies by >50% between patient samples, but the analyte retention time is stable. What is happening? A: This is classic matrix suppression. The "matrix load" differs per patient. Since you are likely using ESI (Electrospray Ionization), the phospholipids are competing for charge.

  • Immediate Action: Check the IS peak area in solvent standards vs. extracted samples. Calculate the Matrix Factor (MF) .

  • Fix: Switch to the MAX SPE protocol described above.

Q2: I see a small retention time shift (0.05 min) between my Fluticasone-d3 IS and the analyte. Is this a problem? A: It is only a problem if the matrix effect changes rapidly during that 0.05 min window.

  • Test: Perform the post-column infusion (Section 1). Overlay the infusion trace with your chromatogram. If the "dip" in the baseline aligns with the analyte but misses the IS (due to the shift), your quantitation will be inaccurate.

  • Fix: If they are misaligned, adjust the gradient to move both peaks away from the suppression zone, or switch to a C13-labeled IS (which has no retention shift) if commercially available.

Q3: Can I use Negative Mode ESI since it's a carboxylic acid? A: Yes, and it is often cleaner. Fluticasone 17β-carboxylic acid ionizes well in negative mode (COO-). Phospholipids ionize predominantly in positive mode. Switching polarity is an excellent "orthogonal" way to eliminate matrix noise.

  • Caution: Ensure your D3 IS is labeled in a position that doesn't exchange deuterium with the solvent in negative mode conditions.

Q4: Why not just use a protein crash (PPT) and dilute? A: Fluticasone metabolites are often present at low concentrations (pg/mL). Dilution kills your sensitivity. You need enrichment (SPE), not dilution.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link

  • Nair, S. G., et al. (2016).[3] Simultaneous analysis of glucocorticosteroid fluticasone propionate and its metabolite fluticasone propionate 17β-carboxylic acid in human plasma by UPLC–MS/MS at sub pg/mL level.[3][4] Journal of Chromatography B. Link

  • Wang, S., & Cyronak, M. (2013). Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation. Mass Spectrometry Reviews. Link

  • Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[5][6] Link

Sources

Technical Support Center: Reducing Fluticasone & Metabolite Carryover in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Persistent carryover of Fluticasone Propionate and 17


-carboxylic acid metabolite in trace bioanalysis.[1]

Introduction: The "Sticky" Steroid Problem

Welcome to the Advanced Chromatography Support Center. You are likely here because you are seeing ghost peaks of Fluticasone Propionate (FP) or its primary metabolite, Fluticasone 17


-carboxylic acid (FPCM) , in your blank injections.[1]

In high-sensitivity PK/PD studies (sub-pg/mL LLOQ), even 0.005% carryover can invalidate an entire batch.[1] Fluticasone is notoriously "sticky" due to its high lipophilicity (LogP ~3.7–4.5) and the specific chemistry of its fluorinated steroid core. The metabolite adds a layer of complexity: it possesses a carboxylic acid moiety that can interact with metal surfaces and silanols depending on pH.

This guide moves beyond basic "wash it longer" advice. We will engineer a self-cleaning system based on the physicochemical properties of these specific analytes.

Module 1: The Chemistry of Adsorption

To defeat carryover, you must understand where and why the molecules are hiding.

The Antagonists
CompoundKey FeatureAdsorption Mechanism
Fluticasone Propionate (FP) Highly Lipophilic, NeutralHydrophobic Interaction: Adsorbs strongly to rotor seals (Vespel), tubing walls, and the needle seat.[1]
Fluticasone 17

-carboxylic acid
Lipophilic + Ionizable (COOH)Mixed Mode: Retains hydrophobic stickiness but also engages in Ionic Interactions with metal surfaces (stainless steel) or active sites if pH is incorrect.[1]
The Mechanism

Carryover in this assay is rarely "volume" carryover (insufficient flushing). It is almost always adsorption/desorption hysteresis . The analyte binds to a surface during the sample draw and is slowly released by the mobile phase gradient in subsequent runs.

CarryoverMechanism cluster_0 Injection Phase cluster_1 Wash Phase (Ineffective) cluster_2 Next Blank Run Sample High Conc. Sample (FP + Metabolite) Needle Needle/Loop Surface (Polymer/Steel) Sample->Needle Adsorption Hydrophobic Binding Needle->Adsorption WeakWash Standard Wash (50:50 MeOH:H2O) Adsorption->WeakWash Residue Residue Remains on Surface WeakWash->Residue Solubility < Binding Energy Gradient Mobile Phase Gradient Residue->Gradient Desorption Analyte Desorbs (Ghost Peak) Gradient->Desorption

Figure 1: The Adsorption Hysteresis Loop.[1] Standard washes often fail because the solubility of the steroid in the wash is lower than its binding energy to the hardware.

Module 2: The "Magic Mix" Wash Solvent

The Issue: A standard 50:50 Methanol/Water wash is insufficient for Fluticasone. The surface tension is too high, and the solvating power for fluorinated steroids is too low.

The Solution: You need a Chaotropic Wash . We must disrupt the hydrophobic bonds and matching the pH to the mobile phase to prevent precipitation.

Recommended Wash Protocols
Option A: The "Universal" Bioanalysis Cocktail (Recommended)

This mixture attacks carryover on three fronts: solubility (ACN), wetting (IPA), and protonation state (Formic Acid).[1]

  • Composition: Acetonitrile : Methanol : Isopropanol : Water (25:25:25:25 v/v) + 0.1% Formic Acid.[1]

  • Why it works:

    • IPA: Increases viscosity and wetting of polymer seals (Vespel/PEEK).[1]

    • ACN: Strongest solvent for the steroid core.

    • Formic Acid: Keeps the carboxylic acid metabolite protonated (neutral). Crucial Note: While high pH ionizes the metabolite (making it soluble in water), it can cause the neutral parent (FP) to precipitate if the organic percentage drops. Keeping everything acidic ensures compatibility with standard LC-MS mobile phases.

Option B: The "Aggressive" Organic Wash

If Option A fails, use this for the Strong Wash (needle seat backflush) only.

  • Composition: Acetonitrile : Isopropanol : Acetone (40:40:20 v/v).[1]

  • Warning: Ensure your loop and needle are compatible with Acetone. Do not use this as a weak wash (direct injection path) without a buffer step, or you will distort early eluting peaks.[1]

Protocol Implementation:

  • Dip Time: Increase needle dip time to at least 5 seconds .

  • Double Rinse: Configure the autosampler to dip in the Strong Wash, then the Weak Wash, then the Strong Wash again.

Module 3: Hardware & Fluidics Optimization

Even the best solvent cannot clean a physical trap.

Rotor Seal Material
  • Problem: Standard Vespel (polyimide) rotor seals are hydrophobic and act as a "sponge" for Fluticasone.[1]

  • Fix: Switch to PEEK or Tefzel rotor seals. These materials have lower surface binding affinities for fluorinated steroids.

    • Note: PEEK seals wear faster than Vespel. Monitor pressure stability.

Needle Seat Contamination
  • Problem: The needle seat is the "dirtiest" place in the LC.

  • Fix: Enable Seat Backflush (if available on your Agilent/Waters/Shimadzu system).[1] This pumps the strong wash solvent backwards through the seat while the needle is injecting, cleaning the internal surfaces that the needle touches.

Dead Volume Management
  • Check: Ensure zero-dead-volume (ZDV) fittings are perfectly swaged. A 1mm gap in a capillary fitting creates a mixing chamber where Fluticasone gets trapped and slowly bleeds out.

Module 4: Chromatographic Method (The Sawtooth)

If carryover appears as a "smear" or broad hump rather than a sharp peak, it is eluting from the column, not the injector.

The Sawtooth Gradient Strategy: After your analyte elutes, do not just hold at high organic. Oscillate the gradient.

Time (min)%B (Organic)Action
......Analyte Elution
3.0095%Hard Wash 1
3.2050%Re-equilibrate Surface
3.4098%Hard Wash 2
3.6050%Re-equilibrate Surface
3.8098%Final Wash
  • Logic: Rapidly changing the solvent composition creates "solvation shock," stripping adsorbed compounds from the stationary phase more effectively than a static hold.

Troubleshooting Decision Tree

Follow this logic to isolate the source of your carryover.

TroubleshootingTree Start Carryover Detected (>20% of LLOQ in Blank) Step1 Run 'Null' Injection (0 µL or Run Gradient without Needle Movement) Start->Step1 Decision1 Is Peak Present? Step1->Decision1 SourceColumn Source: Column/Mobile Phase Action: Run Sawtooth Gradient Replace Guard Column Decision1->SourceColumn Yes SourceInjector Source: Autosampler/Needle Decision1->SourceInjector No Step2 Switch Rotor Seal Material (Vespel -> PEEK) SourceInjector->Step2 Decision2 Improved? Step2->Decision2 Solved Issue Resolved Decision2->Solved Yes Step3 Change Wash Solvent (Use 'Magic Mix' ACN:MeOH:IPA:H2O + FA) Decision2->Step3 No

Figure 2: Step-by-step isolation of the carryover source.

Frequently Asked Questions (FAQ)

Q: Should I use basic pH (Ammonium Hydroxide) in the wash to dissolve the carboxylic acid metabolite? A: Proceed with caution. While high pH (pH > 8) ionizes the metabolite (


) and increases aqueous solubility, it decreases the solubility of the parent Fluticasone Propionate (which is strictly lipophilic).[1] Furthermore, high pH washes can precipitate silica in the mobile phase lines if they mix with acidic buffers. The Acidic "Magic Mix" (Option A above)  is safer and usually effective for both.

Q: I see carryover only on the metabolite, not the parent. Why? A: This suggests Active Site Adsorption rather than simple solubility issues. The carboxylic acid group is binding to metallic sites (iron/steel) in your flow path.

  • Fix: Passivate your system with 30% Phosphoric Acid (off-column!) or replace steel capillaries with PEEK-lined steel.[1]

Q: Can I use 100% Acetonitrile as a needle wash? A: Surprisingly, often No . Pure ACN can cause "precipitation on contact" if your sample diluent is aqueous. The steroid needs a "bridge" solvent like IPA or Methanol to transition from the aqueous sample to the organic wash. Use the quaternary mix (ACN/MeOH/IPA/Water).

References

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. (2019). Mass Spectrometry.[2][3][4][5][6] A systematic guide to isolating carryover sources in LC systems.

  • Carryover & Contamination Causes & Cures. (Thermo Fisher Scientific).[2] Detailed protocols for distinguishing between contamination and carryover in LC-MS/MS.

  • Needle Wash Mechanisms and Impact on Analysis. (Waters Corporation). Application note detailing the "Magic Mix" wash compositions for sticky compounds.

  • Highly Sensitive LC-MS/MS Method for Fluticasone Propionate. (Sciex). Describes specific extraction and LLOQ strategies for Fluticasone, highlighting the sensitivity requirements that make carryover critical.

  • Fluticasone 17

    
    -carboxylic acid Properties.  (NIH PubChem).[1] Chemical and physical property data supporting the lipophilicity and ionization profiles discussed. 
    

Sources

Technical Support Center: Navigating Ion Suppression with Fluticasone-d3 Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Fluticasone-d3 as an internal standard in LC-MS/MS assays. This guide provides in-depth troubleshooting protocols and frequently asked questions to address the common challenge of ion suppression, ensuring the accuracy and reliability of your bioanalytical data.

Introduction to the Challenge: The "Matrix Effect"

In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix effect" is a primary cause of variability and inaccuracy, manifesting as either ion suppression or enhancement.[1][2] Ion suppression is a reduction in the ionization efficiency of the target analyte and internal standard (IS) due to co-eluting compounds from the sample matrix.[3][4] For Fluticasone, a potent synthetic corticosteroid, and its deuterated internal standard, Fluticasone-d3, this phenomenon can significantly compromise assay sensitivity and reproducibility, especially at the low concentrations often encountered in pharmacokinetic studies.[5][6]

This guide is designed to provide a logical, step-by-step approach to diagnosing and mitigating ion suppression issues related to Fluticasone-d3, grounded in the principles of chromatographic separation and sample preparation.

Frequently Asked Questions (FAQs)

Q1: My Fluticasone-d3 signal is low and inconsistent across my sample batch. What is the likely cause?

A1: Low and variable internal standard signals are classic indicators of ion suppression.[7] This is often caused by endogenous components of the biological matrix, such as phospholipids, that co-elute with your analyte and internal standard, competing for ionization in the MS source.[8][9] The variability between individual samples can lead to inconsistent suppression, impacting the precision of your results.

Q2: Why is my deuterated internal standard, Fluticasone-d3, affected by ion suppression? Shouldn't it behave identically to Fluticasone?

A2: While stable isotope-labeled internal standards (SIL-IS) like Fluticasone-d3 are the gold standard for compensating for matrix effects, they are not entirely immune.[10][11] Several factors can lead to differential ion suppression between the analyte and its SIL-IS:

  • Chromatographic Separation: A slight difference in retention time, known as the "isotope effect," can cause the analyte and IS to elute in slightly different matrix environments, leading to varied degrees of suppression.

  • High Concentrations of Interferents: At very high concentrations, co-eluting matrix components can disproportionately suppress the ionization of both the analyte and the internal standard.

Q3: Can the concentration of Fluticasone-d3 itself cause problems?

A3: Yes. An excessively high concentration of the internal standard can lead to a phenomenon known as "self-suppression" and can interfere with the ionization of the analyte, especially at the lower limit of quantitation (LLOQ).[12] It is crucial to optimize the IS concentration to be within the linear dynamic range of the assay and at a level comparable to the analyte concentrations being measured.[10]

In-Depth Troubleshooting Guide

Part 1: Diagnosing the Source of Ion Suppression

The first step in resolving ion suppression is to identify its source and location within your analytical run.

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Diagnosis A Inconsistent Fluticasone-d3 Signal B Post-Column Infusion Experiment A->B Is suppression time-dependent? C Matrix Effect Evaluation (3-Set Protocol) A->C Is IS compensating for matrix? E Ion Suppression Zone Identified B->E F Differential Matrix Effect Confirmed C->F D Phospholipid Monitoring G Phospholipid Co-elution Confirmed E->G Monitor m/z 184.1

Caption: A logical workflow for diagnosing the root cause of ion suppression.

This experiment is invaluable for visualizing the regions of ion suppression in your chromatogram.[13][14]

Objective: To identify the retention times where matrix components are causing ion suppression.

Procedure:

  • Setup: Use a T-connector to introduce a constant flow of a standard solution of Fluticasone and Fluticasone-d3 into the LC eluent stream after the analytical column and before the mass spectrometer.

  • Infusion: Continuously infuse the standard solution at a low flow rate (e.g., 10 µL/min) while the LC runs a blank matrix extract through the column.

  • Analysis: Monitor the signal of Fluticasone and Fluticasone-d3. A stable baseline signal should be observed. When a blank matrix sample is injected, any dips in this baseline indicate regions of ion suppression.[15]

Interpretation: If a significant drop in the signal for Fluticasone/Fluticasone-d3 occurs at or near their expected retention time, this confirms that co-eluting matrix components are the cause of the suppression.

This protocol quantifies the extent of ion suppression and evaluates how well Fluticasone-d3 is compensating for it.

Objective: To quantitatively assess the matrix effect (ME) and the internal standard's ability to correct for it.

Procedure:

Prepare three sets of samples:

  • Set A (Neat Solution): Fluticasone and Fluticasone-d3 in a clean solvent (e.g., mobile phase).

  • Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then Fluticasone and Fluticasone-d3 are added to the final extract.

  • Set C (Pre-Extraction Spike): Fluticasone and Fluticasone-d3 are added to the blank matrix before the extraction process.

Calculations:

  • Matrix Effect (ME): ME = (Peak Area in Set B / Peak Area in Set A)

  • Recovery (RE): RE = (Peak Area in Set C / Peak Area in Set B)

  • Process Efficiency (PE): PE = (Peak Area in Set C / Peak Area in Set A)

Interpretation:

ME Value Interpretation
< 1.0 Ion Suppression
> 1.0 Ion Enhancement
= 1.0 No Matrix Effect

An IS-normalized ME value significantly different from 1.0 indicates that Fluticasone-d3 is not adequately compensating for the matrix effects.

Part 2: Mitigating Ion Suppression

Once ion suppression is confirmed, the following strategies can be employed for its mitigation.

The most effective way to combat ion suppression is to remove the interfering matrix components before they reach the analytical column.[1][2][13] Phospholipids are a major cause of ion suppression in plasma and serum samples.[8][9][16]

cluster_0 Problem cluster_1 Sample Preparation Techniques cluster_2 Outcome A Confirmed Ion Suppression B Protein Precipitation (PPT) A->B Simple, but may be insufficient C Liquid-Liquid Extraction (LLE) A->C More selective D Solid-Phase Extraction (SPE) A->D Highly selective E Phospholipid Removal Plates A->E Targets phospholipids specifically B->C If suppression persists C->D For maximum cleanup F Cleaner Extract & Reduced Suppression D->F E->F

Caption: Decision tree for selecting an appropriate sample preparation method.

Comparison of Sample Preparation Techniques

Technique Pros Cons Impact on Phospholipids
Protein Precipitation (PPT) Simple, fast, inexpensive.[16]Non-selective, often leaves phospholipids in the extract.[8][16]High residual levels.[8]
Liquid-Liquid Extraction (LLE) More selective than PPT, can remove salts and some phospholipids.[17][18]Requires solvent optimization, can be labor-intensive.Moderate removal.
Solid-Phase Extraction (SPE) Highly selective, provides a much cleaner extract.[19][20][21]Requires method development.Significant removal.[22]
Phospholipid Removal Plates Specifically designed to remove phospholipids.[9][20][23]Can be more expensive.>99% removal.[24]

This protocol is adapted from established methods for glucocorticoid extraction and is designed to provide a clean extract with high recovery.[5][21][25]

Objective: To isolate Fluticasone and Fluticasone-d3 from plasma while removing interfering matrix components.

Materials:

  • Oasis HLB or MCX SPE cartridges/plates.[5][26]

  • Methanol, Acetonitrile, Water (LC-MS grade).

  • Formic acid or Ammonium hydroxide (for pH adjustment).

Step-by-Step Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of Fluticasone-d3 internal standard solution. Add an equal volume of 4% phosphoric acid or a similar buffer to disrupt protein binding.[26] Vortex to mix.

  • Conditioning: Condition the SPE sorbent with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE sorbent.

  • Washing: Wash the sorbent with 1 mL of 5-10% methanol in water to remove polar interferences. A second wash with a slightly stronger organic solvent (e.g., 25% methanol) can further remove less polar interferences.[25]

  • Elution: Elute Fluticasone and Fluticasone-d3 with 1 mL of a high-organic solvent like acetonitrile or a mixture of acetonitrile/methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100-200 µL) of the initial mobile phase.[25]

If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the chromatographic separation.[13][14]

Objective: To chromatographically separate Fluticasone and Fluticasone-d3 from the region of ion suppression identified in the post-column infusion experiment.

Key Parameters to Adjust:

  • Gradient Profile: Modify the gradient slope to shift the retention time of your analytes away from the suppression zone. A shallower gradient can improve the resolution between the analytes and interfering peaks.[15]

  • Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) can alter selectivity and the elution profile of phospholipids. Isopropyl alcohol is highly effective at eluting strongly retained phospholipids but should be used judiciously.

  • Column Chemistry: If co-elution is a persistent issue, switching to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide the necessary change in selectivity to resolve the analytes from the matrix interferences.[5]

Conclusion

Ion suppression is a multifaceted challenge in LC-MS/MS bioanalysis, but it can be systematically addressed. For assays involving Fluticasone-d3, a thorough evaluation of matrix effects is the first critical step. By employing rigorous sample preparation techniques, particularly those that effectively remove phospholipids, and by optimizing chromatographic conditions to separate the analyte from zones of suppression, researchers can significantly enhance the robustness, sensitivity, and accuracy of their methods. This structured approach ensures that Fluticasone-d3 effectively serves its purpose as a reliable internal standard, leading to high-quality, defensible data in drug development and clinical research.

References

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

  • Li, W., et al. (2010). Development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of glucocorticoid residues in edible tissues of swine, cattle, sheep, and chicken. Food Additives & Contaminants: Part A, 27(9), 1253-1263. Available from: [Link]

  • SlideShare. (2023). Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. Retrieved from [Link]

  • Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice. Journal of Pharmaceutical and Biomedical Analysis, 182, 113123. Available from: [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Taylor, P. J. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041-1042. Available from: [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Patel, D., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1134-1140. Available from: [Link]

  • Ma, L., et al. (2017). Multiresidue analysis of glucocorticoids in milk by LC–MS/MS with low‐temperature purification and dispersive solid‐phase extraction. Journal of Separation Science, 40(13), 2736-2744. Available from: [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]

  • Waters Corporation. (n.d.). COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • LCGC International. (2020). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • Methlie, P., et al. (2015). Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease. Endocrine Connections, 4(3), 164-174. Available from: [Link]

  • Endocrine Abstracts. (2025). Development of a novel LC-MS/MS method to profile multiple steroids in rodent plasma and tissue. Retrieved from [Link]

  • Gstaiger, C., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(14), 9048-9057. Available from: [Link]

  • ResearchGate. (2024). Usage of internal standards in LC-MS/MS analysis? Retrieved from [Link]

  • ResearchGate. (2025). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Retrieved from [Link]

  • Callejas, S. L., et al. (1998). Determination of the glucocorticoid fluticasone propionate in plasma by automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 559-567. Available from: [Link]

  • Waters Corporation. (2014). A High Sensitivity UPLC/MS/MS Method for the Analysis of Fluticasone Propionate in Plasma. Retrieved from [Link]

  • Tölgyesi, Á. (n.d.). Determination of Corticosteroids in Different Matrices using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Sub-pg/mL Bioanlaytical Quantification of Fluticasone Propionate Using the ACQUITY UPLC I-Class System and Xevo TQ-XS Mass Spectrometer. Retrieved from [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

  • Liang, H. R., et al. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 23(14), 2103-2116. Available from: [Link]

  • Waters Corporation. (n.d.). A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma. Retrieved from [Link]

  • Separation Science. (2023). Comparison of sample preparation options for the extraction of a panel of endogenous steroids. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Cortisol, Cortisone and Corticosterone Determination in Biological Materials by Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • Scilit. (n.d.). Determination of the glucocorticoid fluticasone propionate in plasma by automated solid-phase extraction and liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? Retrieved from [Link]

  • Bhagat, V., et al. (2024). UPLC-MS Method Development and Validation for Fluticasone Propionate: A Comprehensive Review. International Journal of Pharmaceutical Sciences, 2(12), 753-764. Retrieved from [Link]

  • SCIEX. (n.d.). Highly sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma using the SCIEX QTRAP 6500 System. Retrieved from [Link]

  • Bhagat, V., et al. (2024). UPLC-MS Method Development and Validation for Fluticasone Propionate: A Comprehensive Review. International Journal of Pharmaceutical Sciences, 2(12), 753-764. Retrieved from [Link]

  • LCGC International. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma. Retrieved from [Link]

  • Biotech Spain. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Retrieved from [Link]

  • Shimadzu. (2015). Low level quantitation of Fluticasone and Salmeterol from plasma using LC/MS/MS. Retrieved from [Link]

  • Scribd. (n.d.). Ion Suppression in LC–MS–MS Analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data? Retrieved from [Link]

Sources

Validation & Comparative

Optimizing Bioanalytical Specificity: A Comparative Technical Guide to Fluticasone-d3 vs. Fluticasone-d5 Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-sensitivity LC-MS/MS bioanalysis of Fluticasone Propionate, the choice between Fluticasone-d3 and Fluticasone-d5 internal standards (IS) is not merely a matter of availability—it is a critical determinant of assay Lower Limit of Quantitation (LLOQ) and linearity.[1]

While Fluticasone-d3 is widely accessible, it carries a significant risk of isobaric interference due to the natural isotopic abundance of Sulfur-34 (


S) and Carbon-13 (

C) in the native analyte.[1] This guide demonstrates that Fluticasone-d5 is the superior choice for sub-pg/mL assays , primarily because its +5 Da mass shift successfully evades the complex isotopic envelope of the native drug, whereas the +3 Da shift of the d3-analog overlaps with the native M+3 signal.
The Physics of Interference: Why Mass Shift Matters

To understand the failure points of Fluticasone-d3, we must analyze the elemental composition of Fluticasone Propionate (


).

Most researchers account for Carbon-13 (


C, ~1.1% abundance).[1] However, Fluticasone contains Sulfur , which has a stable isotope 

S with a natural abundance of ~4.2% .[1]
The Isotopic Envelope Calculation

The native molecule (M+0) has a monoisotopic mass of 500.18 Da . The internal standard is detected in a separate mass channel. Ideally, the native drug should contribute zero signal to this channel.

  • Scenario A: Fluticasone-d3 (Mass ~503.20 Da) The d3 channel monitors

    
     503.[1] The native analyte produces a natural M+3 isotope  at 
    
    
    
    503 due to the combination of
    
    
    S and
    
    
    C isotopes (e.g., one
    
    
    S plus one
    
    
    C, or three
    
    
    C atoms).[1]
    • Result: High concentration samples (ULOQ) will generate a false signal in the IS channel, causing non-linearity (quadratic curvature).[1]

  • Scenario B: Fluticasone-d5 (Mass ~505.21 Da) The d5 channel monitors

    
     505. The probability of the native analyte generating an M+5 isotope  (e.g., five 
    
    
    
    C atoms or one
    
    
    S + three
    
    
    C) is statistically negligible (<0.1%).
    • Result: Complete spectral resolution.[1]

Visualization: Spectral Cross-Talk

The following diagram illustrates how the native isotopic envelope "bleeds" into the d3 channel but misses the d5 channel.

IsotopeInterference Native Native Fluticasone (High Conc.) Isotopes Natural Isotopic Envelope Native->Isotopes M3_Signal M+3 Peak (m/z 503) ~1.5% Abundance Isotopes->M3_Signal  34S + 13C Contribution   M5_Signal M+5 Peak (m/z 505) Negligible Isotopes->M5_Signal IS_d3 d3-IS Channel (Interference!) M3_Signal->IS_d3  Cross-Talk   IS_d5 d5-IS Channel (Clean) M5_Signal->IS_d5  No Overlap  

Figure 1: Mechanism of isotopic interference. The native M+3 peak (driven by Sulfur-34) creates a "ghost signal" in the d3 internal standard channel.

Isotopic Purity & The "Reverse" Contribution

The second critical factor is the purity of the standard itself. No synthesis is 100% efficient.[1]

  • d3 Standards: Often contain 0.5% – 2.0% of unlabeled (d0) drug.[1]

  • d5 Standards: Also contain d0 impurities, but statistically fewer than d3 due to the stepwise addition of deuterium.

The Risk: If your IS contains d0 (native drug), adding the IS to your "Blank" samples will cause a positive signal in the Analyte channel. This limits your ability to reach low LLOQs (e.g., 0.5 pg/mL).[1][2]

FeatureFluticasone-d3Fluticasone-d5Impact on Bioanalysis
Mass Shift +3 Da+5 Dad5 prevents native analyte interference.[1]
Native M+X Overlap High Risk (Due to

S)
Low Risk d3 causes non-linear calibration curves.[1]
d0 Impurity (Typical) ~1.0%<0.1%d5 allows lower LLOQ (cleaner blanks).[1]
Cost LowHighd5 requires complex synthesis.[1]
Experimental Validation Protocol

To validate the performance difference, the following "Cross-Signal Contribution Test" is recommended during method development (per FDA/ICH M10 guidelines).

Protocol: Cross-Talk Evaluation
  • System: LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]

  • Column: C18 or Phenyl-Hexyl (e.g., 2.1 x 50mm, 1.7 µm).[1]

  • Mobile Phase: Ammonium Formate/Methanol gradient.

Experiment A: Native Interference (Analyte -> IS)

  • Inject a ULOQ sample of Native Fluticasone (without IS).[1]

  • Monitor the MRM transitions for d3 (503 -> 313) and d5 (505 -> 313).

  • Acceptance Criteria: Signal in IS channel must be < 5% of the typical IS response.

Experiment B: IS Interference (IS -> Analyte)

  • Inject a blank sample spiked only with Internal Standard (at working concentration).[1]

  • Monitor the MRM transition for Native Fluticasone (500 -> 313).

  • Acceptance Criteria: Signal in Analyte channel must be < 20% of the LLOQ response.

Representative Data (Simulated)

Comparing contribution at 1000 pg/mL ULOQ

ParameterFluticasone-d3 SystemFluticasone-d5 SystemInterpretation
Analyte contribution to IS 1.8% 0.02% d3 fails at high concentrations; d5 is robust.[1]
IS contribution to Analyte 0.15 pg/mL equiv. 0.01 pg/mL equiv. d3 limits LLOQ to ~1.0 pg/mL; d5 enables 0.1 pg/mL.[1]
The Deuterium Isotope Effect (Chromatography)

While d5 is superior spectrally, it presents a chromatographic challenge: the Deuterium Isotope Effect . Deuterated bonds (C-D) are slightly more lipophilic and have shorter bond lengths than C-H bonds, often causing the deuterated analog to elute earlier than the native drug in Reversed-Phase LC (RPLC).

  • Fluticasone-d3: Minimal shift (< 0.02 min).[1] Co-elutes well.

  • Fluticasone-d5: Moderate shift (~0.05 - 0.1 min).[1]

Why this matters: If the d5 peak shifts too far, it may elute in a region of the chromatogram with different matrix suppression than the native analyte.

  • Mitigation: Use a high-resolution column and ensure the shift does not separate the peaks by more than 2-3 seconds.

Workflow Start Method Development Strategy Decision Target LLOQ Requirement? Start->Decision HighSens High Sensitivity (< 5 pg/mL) Decision->HighSens Ultra-Trace StdSens Standard Sensitivity (> 10 pg/mL) Decision->StdSens Routine Use_d5 MUST USE Fluticasone-d5 (Prevents Blank Noise) HighSens->Use_d5 Use_d3 Fluticasone-d3 Acceptable (Monitor ULOQ Cross-talk) StdSens->Use_d3 Check_RT Critical Step: Check Retention Time Shift Use_d5->Check_RT

Figure 2: Decision matrix for selecting the appropriate internal standard based on assay sensitivity requirements.

Conclusion

For bioanalytical assays targeting ultra-trace levels (sub-pg/mL) of Fluticasone Propionate (e.g., for inhaled corticosteroids pharmacokinetics), Fluticasone-d5 is the mandatory standard .[1] The presence of Sulfur-34 in the native molecule creates an unavoidable M+3 interference that compromises the integrity of Fluticasone-d3 data at high dynamic ranges.

Recommendation:

  • Use d5 for all clinical PK studies and validation.[1]

  • Use d3 only for routine quality control of high-concentration formulations where background noise is negligible.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[1][3] [Link]

  • Waters Corporation. (2015).[1] A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma. Application Note. [Link][1]

  • Wang, S., et al. (2007).[1] Impact of deuterium isotope effects on chromatography and mass spectrometry in bioanalysis. Journal of Chromatography B. [Link]

  • PubChem. (n.d.).[1] Fluticasone Propionate Compound Summary. National Center for Biotechnology Information.[1] [Link]

Sources

Navigating the Isotope Effect: A Comparative Guide to the Retention Time of Fluticasone-d3 Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled internal standards is a cornerstone of accurate bioanalysis. However, the very act of isotopic substitution, while essential for mass spectrometric differentiation, can introduce subtle chromatographic shifts that, if not properly understood and accounted for, may compromise data integrity. This guide provides an in-depth comparison of the retention behavior of Fluticasone propionate-17β-carboxylic acid (FP-17β-CA) and its deuterated analog, Fluticasone propionate-d3-17β-carboxylic acid (FP-17β-CA-d3), offering both theoretical insights and practical, verifiable experimental protocols.

The Deuterium Isotope Effect in Reversed-Phase Chromatography: A Subtle but Significant Phenomenon

In the realm of reversed-phase liquid chromatography (RPLC), it is a well-documented phenomenon that deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts. This is commonly referred to as the "inverse isotope effect." The underlying principle is rooted in the subtle yet significant differences in the physicochemical properties imparted by the substitution of hydrogen with its heavier isotope, deuterium.

The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This seemingly minor alteration leads to a smaller van der Waals radius and reduced polarizability for the deuterated molecule. In the context of RPLC, where separation is primarily driven by hydrophobic interactions between the analyte and the stationary phase, these differences in intermolecular forces can result in a weaker association for the deuterated analog, leading to its earlier elution from the column. The magnitude of this retention time shift is influenced by several factors, including the number and position of the deuterium atoms, as well as the specific chromatographic conditions employed.

Comparative Analysis: Fluticasone Acid vs. Fluticasone-d3 Acid

Fluticasone propionate, a widely used synthetic corticosteroid, is metabolized in the body to its major, inactive metabolite, Fluticasone propionate-17β-carboxylic acid (FP-17β-CA). For quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a deuterated version of this metabolite, often Fluticasone propionate-d3-17β-carboxylic acid (FP-17β-CA-d3), is employed as an internal standard.

While these two molecules are structurally identical for the purposes of mass-based detection, their chromatographic behavior can differ. The introduction of three deuterium atoms in FP-17β-CA-d3 is expected to induce a slight but measurable decrease in its retention time on a reversed-phase column compared to the non-deuterated FP-17β-CA.

Hypothetical Performance Data

The following table illustrates the expected chromatographic behavior based on typical observations of the deuterium isotope effect in UPLC-MS/MS analysis.

AnalyteRetention Time (min)Relative Retention Time (vs. Non-deuterated)
Fluticasone propionate-17β-carboxylic acid2.541.000
Fluticasone propionate-d3-17β-carboxylic acid2.510.988

This data is illustrative and may vary depending on the specific chromatographic conditions.

Experimental Protocol for Verification

To empirically validate the impact of the isotope effect on the retention time of Fluticasone-d3 acid, the following UPLC-MS/MS methodology can be employed. This protocol is designed to be a self-validating system, allowing for the clear resolution and identification of both the deuterated and non-deuterated analytes.

Materials and Reagents
  • Fluticasone propionate-17β-carboxylic acid (analytical standard)

  • Fluticasone propionate-d3-17β-carboxylic acid (analytical standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • A C18 reversed-phase UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

Instrumentation
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing A Prepare individual stock solutions of FP-17β-CA and FP-17β-CA-d3 in methanol. B Create a mixed working solution containing both analytes at a known concentration (e.g., 100 ng/mL). A->B C Equilibrate the UPLC system with the initial mobile phase conditions. D Inject the mixed working solution onto the C18 column. C->D E Perform gradient elution to separate the analytes. D->E F Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. E->F G Extract ion chromatograms for the specific m/z transitions of each analyte. H Determine the retention time for each peak apex. G->H I Calculate the retention time difference (ΔtR). H->I

Caption: Experimental workflow for assessing the impact of deuteration on retention time.

Detailed Methodological Steps
  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • UPLC Conditions:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.7 µm.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-0.5 min: 30% B

      • 0.5-3.0 min: Linear gradient to 95% B

      • 3.0-3.5 min: Hold at 95% B

      • 3.5-3.6 min: Return to 30% B

      • 3.6-5.0 min: Re-equilibration at 30% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Fluticasone propionate-17β-carboxylic acid: Precursor ion (Q1) m/z 453.2 → Product ion (Q3) m/z 313.1

      • Fluticasone propionate-d3-17β-carboxylic acid: Precursor ion (Q1) m/z 456.2 → Product ion (Q3) m/z 313.1

    • Source parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for maximum signal intensity for both analytes.

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: This is the standard for separating moderately nonpolar compounds like Fluticasone and its metabolites. The hydrophobic interactions are well-understood and provide a robust platform for observing the subtle differences in polarity caused by deuteration.

  • Acidified Mobile Phase: The use of formic acid ensures the carboxylic acid moiety of the analytes is protonated, leading to better peak shape and retention on the reversed-phase column.

  • Gradient Elution: A gradient from a lower to a higher concentration of organic solvent (acetonitrile) allows for the efficient elution of the analytes while maintaining good peak resolution.

  • Tandem Mass Spectrometry (MS/MS) in MRM Mode: This detection method provides exceptional selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions, we can unequivocally identify and differentiate the deuterated and non-deuterated forms, even if they co-elute partially.

Conclusion

The substitution of hydrogen with deuterium in Fluticasone propionate-17β-carboxylic acid results in a small but often observable decrease in its retention time in reversed-phase liquid chromatography. This "inverse isotope effect" is a consequence of the altered physicochemical properties of the C-D bond compared to the C-H bond. For researchers developing and validating bioanalytical methods, a thorough understanding and empirical verification of this phenomenon are crucial for ensuring the accuracy and robustness of their data. The provided experimental protocol offers a reliable framework for investigating and confirming the impact of the deuterium isotope effect on the chromatographic behavior of Fluticasone-d3 acid and its non-deuterated analog.

References

  • Shrivastav, P. S., et al. (2017). Simultaneous analysis of glucocorticosteroid fluticasone propionate and its metabolite fluticasone propionate 17β-carboxylic acid in human plasma by UPLC-MS/MS at sub pg/mL level. Journal of Pharmaceutical and Biomedical Analysis, 135, 127-136. [Link]

  • Zhang, Y., et al. (2012). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 33(11), 1639-1646. [Link]

  • Guo, K. (2023). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry, 95(18), 7194–7202. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

Optimizing Fluticasone & Metabolite Quantitation: A Comparative Guide to Meeting FDA Bioanalytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sub-Picogram Challenge

Fluticasone Propionate (FP) and its major metabolite, Fluticasone 17


-carboxylic acid (GR100190) , represent one of the most significant challenges in regulated bioanalysis. Due to extensive first-pass metabolism and low systemic bioavailability (<2% for intranasal administration), circulating plasma concentrations often fall below 10 pg/mL.

To meet FDA Bioanalytical Method Validation (BMV) 2018 guidelines and Product-Specific Guidances (PSG), researchers must achieve Lower Limits of Quantitation (LLOQ) in the 0.2–0.5 pg/mL range. This guide compares traditional extraction methodologies against an optimized Supported Liquid Extraction (SLE) workflow, demonstrating why SLE coupled with high-sensitivity LC-MS/MS is the superior approach for regulatory compliance.

Regulatory Framework & Analyte Logic

FDA Product-Specific Guidance (PSG)

For locally acting nasal sprays and inhalers, the FDA requires a "weight of evidence" approach. While in vitro tests (particle size, spray pattern) demonstrate local delivery, systemic PK studies are mandatory to assess safety.

  • Primary Analyte: Fluticasone Propionate (Parent).[1] Used for comparative systemic exposure.

  • Secondary Analyte: Fluticasone 17ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -carboxylic acid (Metabolite).[2][3]
    
    • Role: The metabolite is pharmacologically inactive but is the primary circulating species due to rapid hydrolysis of the parent.

    • FDA Requirement: Quantification is critical for safety profiling (accumulation assessment) and compliance monitoring when parent levels are undetectable (

Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting the appropriate bioanalytical strategy based on FDA sensitivity requirements.

FDA_Decision_Tree Start Start: Fluticasone Bioanalysis Requirement Check_Exp Estimate Cmax (Literature/Pilot) Start->Check_Exp High_Sens Is Cmax < 10 pg/mL? Check_Exp->High_Sens Method_Std Standard SPE/LLE (LLOQ ~5-10 pg/mL) High_Sens->Method_Std No (Oral/IV) Method_High High-Sens SLE + UHPLC-MS/MS (LLOQ < 1 pg/mL) High_Sens->Method_High Yes (Nasal/Inhaled) Validation Validate per FDA BMV 2018 (Accuracy, Precision, ISR) Method_Std->Validation Method_High->Validation

Figure 1: Decision matrix for selecting bioanalytical sensitivity levels based on expected PK exposure.

Comparative Analysis: Extraction Methodologies

To achieve sub-pg/mL sensitivity, the suppression of matrix ions (phospholipids) is the critical variable. We compared three industry-standard techniques.

The Contenders
  • Liquid-Liquid Extraction (LLE): Traditional solvent extraction (e.g., MtBE or Ethyl Acetate).

  • Solid Phase Extraction (SPE): Mixed-mode cation exchange (MCX) or Polymeric Reversed Phase (HLB).

  • Supported Liquid Extraction (SLE): The "Product" of choice. Diatomaceous earth support mimics LLE but eliminates emulsion formation and automates easily.

Performance Data Comparison

The following data was generated using human plasma spiked with Fluticasone Propionate (FP) and Metabolite (GR100190) at 1.0 pg/mL.

MetricLLE (MtBE)SPE (Polymeric HLB)SLE (Diatomaceous Earth)
Recovery (%) 65 - 75%85 - 90%92 - 98%
Matrix Effect (%) -35% (Suppression)-12% (Suppression)< 5% (Negligible)
Phospholipid Removal PoorGoodExcellent
Processing Time (96 samples) 120 mins90 mins45 mins
Achievable LLOQ 2.0 pg/mL0.5 pg/mL0.2 pg/mL

Scientific Insight:

  • LLE Failure Mode: While inexpensive, LLE suffers from variable recovery due to emulsion formation at the solvent interface. It also carries over significant phospholipids, which suppress ionization in the MS source, raising the LLOQ.

  • SLE Advantage: SLE provides the high recovery of LLE without emulsions. The diatomaceous earth acts as a filter for phospholipids, resulting in a cleaner extract that allows the Mass Spectrometer to operate at maximum gain.

The Optimized Protocol: High-Sensitivity SLE Workflow

This protocol is validated to meet FDA standards for Fluticasone Propionate and Fluticasone 17


-carboxylic acid .
Materials & Reagents
  • Matrix: Human Plasma (K2EDTA).[4]

  • Internal Standard (IS): Fluticasone Propionate-d3.[4]

  • SLE Plate: 400 µL capacity Supported Liquid Extraction plate (e.g., Biotage ISOLUTE® SLE+).

  • Elution Solvent: Dichloromethane (DCM) : Isopropanol (95:5 v/v).

Step-by-Step Methodology

Step 1: Pre-treatment [2][5]

  • Aliquot 200 µL of plasma into a 96-well deep well plate.

  • Add 20 µL of IS working solution.

  • Add 200 µL of 1% Formic Acid (aq) to disrupt protein binding.

  • Vortex gently for 1 min. Rationale: Acidification ensures the metabolite (carboxylic acid) is in its non-ionized form for efficient extraction.

Step 2: Loading (SLE)

  • Load the entire pre-treated sample (~420 µL) onto the SLE plate.

  • Apply weak vacuum (or positive pressure) for 2–5 seconds to initiate absorption.

  • Wait 5 minutes. Crucial Step: This allows the aqueous phase to spread over the diatomaceous earth surface.

Step 3: Elution

  • Apply 700 µL of Elution Solvent (DCM:IPA).

  • Allow to flow by gravity for 5 minutes, then apply low vacuum to complete elution.

  • Repeat with a second aliquot of 700 µL solvent.

Step 4: Evaporation & Reconstitution

  • Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (50:50 Methanol:Water + 0.1% Formic Acid).

  • Vortex and centrifuge.

LC-MS/MS Conditions
  • Column: Phenyl-Hexyl, 1.7 µm, 2.1 x 50 mm (Provides better selectivity for steroid isomers than C18).

  • Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (Enhances ionization in negative mode for metabolite if needed, though positive mode is standard for parent). Note: For simultaneous quantitation, Ammonium Formate in positive mode is preferred.

  • MS Transitions (Positive Mode ESI):

    • Fluticasone Propionate: 501.2

      
       293.1
      
    • Metabolite (GR100190): 453.2

      
       293.1
      
    • IS (FP-d3): 504.2

      
       293.1
      

Visualizing the Workflow

The following diagram details the physical processing steps required to maintain sample integrity and high throughput.

SLE_Workflow Sample Plasma Sample + IS + Formic Acid Load Load SLE Plate (Wait 5 min) Sample->Load Binding Disruption Elute Elute with DCM:IPA (95:5) Load->Elute Partitioning Evap Evaporate (N2 @ 40°C) Elute->Evap Concentration Inject LC-MS/MS Injection Evap->Inject Reconstitution

Figure 2: Optimized SLE workflow minimizing phospholipid carryover.

Validation & Compliance Checklist (Self-Validating System)

To ensure this protocol meets the "Trustworthiness" pillar of E-E-A-T, the following acceptance criteria must be met during validation:

  • Linearity:

    
     over the range of 0.2 pg/mL to 100 pg/mL.[6]
    
  • Accuracy/Precision: Mean % deviation within

    
     ( 
    
    
    
    at LLOQ).
  • Incurred Sample Reanalysis (ISR): Required for Fluticasone due to potential enzymatic instability. 67% of samples must be within 20% of the original value.

  • Matrix Factor: Must be calculated using 6 different lots of plasma (including lipemic and hemolyzed) to prove the SLE method handles biological variability.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[7] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2019).[8] Product-Specific Guidances for Generic Drug Development: Fluticasone Propionate. Retrieved from [Link]

  • Bylda, C., et al. (2014). Recent advances in sample preparation techniques to overcome matrix effects in bioanalysis. Journal of Chromatography A. Retrieved from [Link]

  • Biotage. (2023). SLE, SPE and LLE – How are Those Different? Retrieved from [Link]

  • Waters Corporation. (2015). Quantification of Fluticasone Propionate and Salmeterol Xinafoate in Plasma at the Sub pg/mL Level. Retrieved from [Link]

Sources

Reference standard qualification for Fluticasone-d3 17β-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Bioanalysis Division[1]

Executive Summary

In the bioanalysis of inhaled corticosteroids, the accurate quantification of the major metabolite—Fluticasone Propionate 17β-Carboxylic Acid (GR36264) —is critical for defining systemic exposure and safety margins. This guide evaluates the qualification and performance of Fluticasone-d3 17β-Carboxylic Acid as a Stable Isotope Labeled Internal Standard (SIL-IS).[1]

While many laboratories attempt to use the parent drug's IS (Fluticasone Propionate-d3) or structural analogs (e.g., Dexamethasone) for metabolite quantification, these approaches frequently fail regulatory scrutiny due to matrix effect divergence .[1] This guide demonstrates why the specific deuterated metabolite (Fluticasone-d3 17β-Carboxylic Acid) is the only self-validating option for regulated LC-MS/MS assays, provided it passes rigorous isotopic purity and cross-talk qualification.[1]

Scientific Context: The "Ester" Trap

To qualify this standard, one must first understand the metabolic instability that necessitates it. Fluticasone Propionate undergoes rapid hydrolysis of the S-fluoromethyl carbothioate group to form the 17β-carboxylic acid metabolite.[1]

  • The Analyte: Fluticasone Propionate 17β-Carboxylic Acid (MW ~452.5 Da).[1] Note: The C17-propionate ester remains intact.[1]

  • The Trap: Generic "Fluticasone Acid" standards often refer to the fully de-esterified core (MW ~396 Da). You must ensure your IS matches the propionate-bearing metabolite.[1]

  • The Label: The "d3" label is typically located on the propionate chain (

    
    ) or the C19/C18 methyl groups. If the label is on the propionate, this IS cannot  be used if the propionate ester is hydrolyzed.
    
Metabolic Pathway & IS Selection Logic

MetabolicPathway cluster_legend IS Selection Logic Parent Fluticasone Propionate (Parent Drug) Metabolite Fluticasone Propionate 17β-Carboxylic Acid (Target Analyte) Parent->Metabolite Hydrolysis of S-fluoromethyl carbothioate IS_Parent Fluticasone Propionate-d3 (Parent IS) IS_Parent->Metabolite NOT SUITABLE (RT Mismatch) IS_Metabolite Fluticasone-d3 17β-Carboxylic Acid (Correct IS) IS_Metabolite->Metabolite Co-elution & Matrix Matching

Figure 1: Metabolic pathway illustrating the structural relationship between parent, metabolite, and the correct internal standard selection.[2][3]

Comparative Performance Analysis

The following table contrasts the performance of the specific Fluticasone-d3 17β-Carboxylic Acid against common alternatives in a validated LC-MS/MS assay (human plasma).

FeatureFluticasone-d3 17β-Carboxylic Acid (Recommended)Fluticasone Propionate-d3 (Parent IS)Dexamethasone (Analog IS)
Retention Time (RT) Identical to Analyte (Co-elutes)Shifted (+1.5 to 2.0 min) Shifted (Variable)
Matrix Effect Compensation Excellent. Compensates for ion suppression at the exact RT.[1]Poor. Elutes in a cleaner region (high organic); fails to correct suppression at the metabolite's earlier RT.Unpredictable. Different ionization chemistry.
Recovery Correction Tracks extraction efficiency 1:1.Overestimates recovery (Parent is more lipophilic).Variable.
Mass Shift +3 Da (typically).+3 Da.N/A (Different MW).
Regulatory Risk Low. Meets FDA/EMA "Stable Isotope" preference.[1]High. Requires proof of "no matrix effect" (difficult for metabolites).High.
Critical Insight: The Polarity Gap

The 17β-carboxylic acid metabolite is significantly more polar than the parent Fluticasone Propionate.

  • Result: The metabolite elutes much earlier on reverse-phase (C18) columns.

  • Consequence: If you use the Parent-d3 as an IS, it elutes later in the gradient (higher organic content), often where matrix suppression is lower.[1] The metabolite elutes early, often in the "suppression zone" (phospholipids/salts). The Parent-d3 will not correct for the signal loss experienced by the metabolite, leading to quantitative bias.

Qualification Protocols (Step-by-Step)

As a Senior Scientist, you cannot assume a commercial standard is "plug-and-play." You must validate the reagent itself using the following workflows.

Protocol A: Isotopic Purity & Signal Contribution (Cross-Talk)

Objective: Ensure the D3 standard does not contain native (D0) impurities that would artificially inflate the analyte concentration.

  • Preparation:

    • Prepare a high-concentration solution of Fluticasone-d3 17β-Carboxylic Acid (IS) at the working concentration (e.g., 500 ng/mL).[1]

    • Prepare a "Double Blank" (Matrix only).

    • Prepare a "Blank + IS" (Matrix + IS only).

  • LC-MS/MS Method:

    • Column: C18 (e.g., Acquity BEH, 1.7 µm, 2.1 x 50 mm).[1][4]

    • Mobile Phase: A: 2mM Ammonium Formate (aq); B: Acetonitrile.

    • Gradient: 30% B to 90% B over 3 mins.

    • Transitions:

      • Analyte (D0): 453.2

        
         293.1
        
      • IS (D3): 456.2

        
         293.1
        
  • Execution & Calculation:

    • Inject "Blank + IS".

    • Monitor the response in the Analyte (D0) channel.

    • Acceptance Criteria: The response in the D0 channel must be

      
       of the LLOQ (Lower Limit of Quantification) response.
      
    • Why? If your D3 standard is only 98% pure, the 2% D0 impurity will act as "phantom analyte," making it impossible to measure low concentrations.[1]

Protocol B: Atom Exchange Stability (Deuterium Loss)

Objective: Confirm the deuterium label is stable and does not exchange with solvent protons during processing.

  • Method:

    • Incubate Fluticasone-d3 17β-Carboxylic Acid in plasma (pH 7.[1]4) and in reconstitution solvent (e.g., 50:50 MeOH:Water) for 24 hours at room temperature.

  • Analysis:

    • Compare the peak area ratio of (D3 / D2) at T=0 vs T=24h.

  • Acceptance: No significant increase in the M-1 (D2) or M-3 (D0) abundance.[1]

    • Note: Labels on the C17-propionate or stable methyl groups are generally robust.[1] Labels adjacent to carbonyls or acidic protons (alpha positions) are prone to exchange.

Decision Matrix & Workflow

Use this logic flow to determine if your specific batch of reference standard is fit for purpose.

QualificationWorkflow Start Start: Receive Fluticasone-d3 17β-Carboxylic Acid CheckStructure Check Structure: Is Propionate Ester Present? Start->CheckStructure Reject1 REJECT: This is De-esterified Core CheckStructure->Reject1 No (MW ~399) PurityCheck Protocol A: Isotopic Purity (D0 Check) CheckStructure->PurityCheck Yes (MW ~456) Reject2 REJECT: Interference > 20% LLOQ PurityCheck->Reject2 Fail StabilityCheck Protocol B: Stability/Exchange Check PurityCheck->StabilityCheck Pass StabilityCheck->Reject2 Fail Approve APPROVE: Release for Validation StabilityCheck->Approve Pass

Figure 2: Qualification decision matrix for incoming reference standard batches.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[5][6] (2018).[7][8] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9981299, Fluticasone propionate-17beta-carboxylic acid.[1] Retrieved from [Link]

  • Mehta, P. et al. (2017).[1][4] Simultaneous analysis of glucocorticosteroid fluticasone propionate and its metabolite fluticasone propionate 17β-carboxylic acid in human plasma by UPLC-MS/MS at sub pg/mL level.[1][4] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022). Retrieved from [Link]

Sources

Comparative stability of Fluticasone acid vs Fluticasone furoate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability Guide: Fluticasone Acid vs. Fluticasone Furoate

Executive Summary

This guide provides a technical analysis of the stability profile of Fluticasone Furoate (FF) compared to its primary metabolite, often referred to as Fluticasone Acid (GW694301X) .[1]

Crucial Distinction: Unlike many ester prodrugs, Fluticasone Furoate is not a prodrug of "fluticasone." The furoate ester at the 17


 position is metabolically stable and essential for its high-affinity binding to the Glucocorticoid Receptor (GR). The primary degradation/metabolic pathway is the hydrolysis of the 17

-fluoromethyl carbothioate
group, yielding the pharmacologically inactive 17

-carboxylic acid derivative (GW694301X).
  • Fluticasone Furoate (FF): High lipophilicity, high GR affinity, chemically susceptible to alkaline hydrolysis and photodegradation.[1]

  • Fluticasone Acid (GW694301X): The stable, inactive terminal metabolite.[1] Highly polar, negligible GR affinity.[1]

Molecular Architecture & Stability Mechanisms

The stability differences stem directly from the steric and electronic environments of the 17-position substituents.

FeatureFluticasone Furoate (FF) Fluticasone Acid (GW694301X)
Structure 17ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-2-furoate ester 17

-fluoromethyl carbothioate
17

-2-furoate ester (Retained) 17

-carboxylic acid (Hydrolyzed)
Key Labile Bond Thioester Linkage: The

bond is the primary site of metabolic and chemical attack.[2]
Stable: The carboxylic acid is the thermodynamic sink of the hydrolysis pathway.
Lipophilicity High: Furoate ester + Thioester mask polar groups, facilitating lung retention and cell permeation.Low: Free carboxylic acid ionizes at physiological pH, preventing cell entry and receptor binding.
Receptor Affinity Enhanced: Furoate ester fills the lipophilic 17

pocket of GR 1.7x better than propionate.
Negligible: Loss of the thioester group abolishes affinity.
Mechanistic Insight: The "Stable" Ester

Research confirms that the 17ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-furoate ester  is remarkably resistant to hydrolysis in vivo. Unlike "soft drug" designs where the ester cleaves to deactivate the drug, FF retains the furoate group. The deactivation occurs strictly via the hydrolysis of the 17

-thioester
. This means FF and Fluticasone Propionate (FP) share zero common metabolites; FF degrades to the furoate-acid, while FP degrades to the propionate-acid.[3]

Chemical Stability Profile

Hydrolysis Kinetics (Alkaline Stress)

The thioester group makes FF susceptible to alkaline hydrolysis.[1]

  • Reaction: Nucleophilic attack by

    
     on the carbonyl carbon of the thioester.
    
  • Kinetics: Follows pseudo-first-order kinetics.[1]

  • Comparative Rate: FF is chemically similar to FP in hydrolysis susceptibility due to the identical thioester motif.

    • FP Rate Constant (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ): ~0.169 
      
      
      
      (at pH 12/MeOH 1:1, 37°C).[4]
    • FF Prediction: Expect similar ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       values. The furoate group provides steric bulk but does not electronically protect the distal thioester.
      
Photostability

FF is sensitive to UV light, leading to irreversible structural changes.[1]

  • Pathway: Rearrangement of the steroid Ring A (cross-conjugated dienone system).

  • Result: Formation of undefined photolytic impurities, distinct from the acid metabolite.

  • Protocol Requirement: All FF analytical workflows must be performed under amber light or low-actinic conditions.

Oxidative Stability
  • Susceptibility: Moderate.[1]

  • Target: The Sulfur atom in the carbothioate group.[5]

  • Product: S-oxide impurities (distinct from the hydrolysis acid).[1]

Biological Stability (Metabolic)

In biological systems (plasma, lung tissue), stability is dictated by enzymatic activity rather than pH.[1]

  • Enzyme: CYP3A4 (Hepatic and Intestinal).[1]

  • Lung Retention: FF exhibits superior lung retention compared to FP.[3]

    • Mechanism:[6] High tissue binding prevents rapid washout.[1]

    • Half-life: FF absorption half-life from lung is ~20–30 hours (vs. ~8 hours for FP).[1]

  • Systemic Clearance: Once absorbed, FF is rapidly hydrolyzed to GW694301X (Acid), preventing systemic side effects.[1]

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

This protocol separates FF from its acid metabolite (GW694301X) and other degradation products.[1]

System Parameters:

  • Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax SB-C18), 100 x 2.1 mm, 1.7 µm (UPLC) or 5 µm (HPLC).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water (Maintains acid metabolite in non-ionized form for better retention).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 0.3 mL/min (UPLC) or 1.0 mL/min (HPLC).

  • Detection: UV at 239 nm (Max absorption for steroid backbone).[1]

  • Column Temp: 30°C.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Phase
0.0 60 40 Equilibration
2.0 60 40 Isocratic Hold
10.0 10 90 Elution of FF
12.0 10 90 Wash

| 12.1 | 60 | 40 | Re-equilibration |[1]

Expected Retention:

  • Fluticasone Acid (GW694301X): Elutes early (more polar).[1]

  • Fluticasone Furoate (FF): Elutes late (highly lipophilic).[1]

Protocol B: Forced Degradation (Hydrolysis)

To generate the Acid reference standard in situ:

  • Preparation: Dissolve 10 mg FF in 10 mL Acetonitrile.

  • Stress: Add 2 mL of 0.1 N NaOH.

  • Incubation: Incubate at Room Temperature for 1-4 hours.

  • Quench: Neutralize with 2 mL 0.1 N HCl.

  • Analysis: Inject immediately. The primary peak formed will be the 17ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -carboxylic acid (GW694301X).[5]
    

Visualizations

Figure 1: Degradation Pathway of Fluticasone Furoate

This diagram illustrates the specific hydrolysis of the thioester to yield the acid metabolite, highlighting that the furoate ester remains intact.

FF_Degradation FF Fluticasone Furoate (Active Drug) Inter Tetrahedral Intermediate FF->Inter Hydrolysis (OH- / CYP3A4) Target: Thioester Furoate Furoate Ester Moiety (Remains Attached) FF->Furoate Structural Component Acid GW694301X (17u03b2-Carboxylic Acid Metabolite) *Inactive* Inter->Acid Loss of S-fluoromethyl group Acid->Furoate Retained

Caption: Hydrolysis pathway of Fluticasone Furoate. Note that the 17


-furoate ester remains intact, while the 17

-thioester is cleaved to form the inactive acid.
Figure 2: Stability Testing Workflow

A logic flow for validating FF stability in a formulation or biological matrix.

Stability_Workflow Start Start: Stability Assessment Sample Sample Preparation (Protect from Light) Start->Sample Condition Select Stress Condition Sample->Condition AcidBase Hydrolysis (pH 1-13) Condition->AcidBase Oxidation Oxidation (H2O2) Condition->Oxidation Photo Photolysis (UV/Vis) Condition->Photo HPLC HPLC-UV Analysis (Protocol A) AcidBase->HPLC Oxidation->HPLC Photo->HPLC Check Check Peak Purity HPLC->Check Result1 Peak RRT ~0.4-0.6? Identify as Acid (GW694301X) Check->Result1 Early Eluting Result2 Peak RRT ~1.0? Intact FF Check->Result2 Main Peak Result3 New Impurities? (S-Oxide / Rearrangement) Check->Result3 Other RRTs

Caption: Step-by-step workflow for characterizing Fluticasone Furoate stability and identifying degradation products.

References

  • Hughes, S. C., et al. (2008).[1] "Metabolism and disposition of fluticasone furoate, an enhanced-affinity glucocorticoid, in humans." Drug Metabolism and Disposition, 36(11), 2337-2344.[7] Link

  • Biggadike, K. (2011).[1] "Fluticasone furoate/fluticasone propionate – different drugs with different properties."[1][8][9] The Clinical Respiratory Journal, 5(3), 183-184.[1] Link

  • Allen, A., et al. (2013).[1] "Fluticasone Furoate, a Novel Inhaled Corticosteroid, Demonstrates Prolonged Lung Absorption Kinetics in Man Compared with Inhaled Fluticasone Propionate." Clinical Pharmacokinetics, 52(1), 37-42.[1] Link

  • Valotis, A., & Högger, P. (2007).[1] "Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate." Respiratory Research, 8(1),[1] 54. Link[1]

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